Acarbose-N-allyl Formate Tridecaacetate
説明
特性
分子式 |
C₅₅H₇₃NO₃₃ |
|---|---|
分子量 |
1276.16 |
同義語 |
(3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4-diacetoxy-6-(acetoxymethyl)-5-(((2R,3R,4S,5R,6R)-3,4-diacetoxy-5-(((allyloxy)carbonyl)((1S,4S,5S,6S)-4,5,6-triacetoxy-3-(acetoxymethyl)cyclohex-2-en-1-yl)amino)-6-methyltetrahydro-2H-pyran-2-yl |
製品の起源 |
United States |
Technical Guide: Synthesis and Characterization of Acarbose-N-allyl Formate Tridecaacetate
[1]
Executive Summary & Chemical Identity
Target Molecule: Acarbose-N-allyl Formate Tridecaacetate Role: Pharmaceutical Impurity Reference Standard / Structural Probe Chemical Basis: [1]
-
Core: Acarbose (C₂₅H₄₃NO₁₈), a pseudo-tetrasaccharide
-glucosidase inhibitor.[1] -
Modifications:
Structural Logic (The "Trideca" Count)
Acarbose contains exactly 13 hydroxyl groups :
-
Valienamine unit: 4 OH groups (3 ring OH + 1 hydroxymethyl).[1]
-
4-deoxy-glucose unit: 2 OH groups.[1]
-
Internal Glucose unit: 3 OH groups.[1]
-
Terminal Glucose unit: 4 OH groups (including the anomeric OH).[1]
-
Total: 13 OH groups.[1]
-
Note: The Nitrogen is alkylated (Allyl), preventing N-acetylation.[1] Thus, "Tridecaacetate" refers exclusively to the per-O-acetylation.[1]
Retrosynthetic Analysis & Strategy
To synthesize this complex molecule with high regioselectivity, a linear "Core-First" approach is required.[1] Direct acetylation of Acarbose followed by allylation is risky due to steric hindrance at the acetylated nitrogen interface.
Strategic Workflow:
-
Step 1: Selective N-Alkylation. Exploit the nucleophilicity of the secondary amine in native Acarbose before protecting groups are added.
-
Step 2: Global O-Protection. Per-acetylation of the highly polar intermediate to increase lipophilicity and enable normal-phase purification.[1]
-
Step 3: Salt Formation. Controlled precipitation with formic acid to generate the stable formate salt.
Figure 1: Synthetic pathway for Acarbose-N-allyl Formate Tridecaacetate.
Detailed Experimental Protocols
Phase 1: Synthesis of N-Allyl Acarbose
Objective: Selectively alkylate the secondary amine without O-alkylation of the 13 hydroxyls. Rationale: The amine is more nucleophilic than the hydroxyls, but pH control is critical to prevent O-allylation.
Protocol:
-
Dissolution: Dissolve Acarbose (10.0 g, 15.5 mmol) in a mixture of DMF:Water (4:1, 100 mL). The water is necessary to solubilize the polar starting material.
-
Base Addition: Add Potassium Carbonate (
, 2.14 g, 1.0 eq). Avoid strong bases (NaH) to prevent deprotonation of hydroxyls.[1] -
Alkylation: Add Allyl Bromide (1.4 mL, 1.05 eq) dropwise at 0°C.
-
Reaction: Warm to 45°C and stir for 12 hours. Monitor by TLC (Eluent: n-Butanol:Acetic Acid:Water 2:1:1).[1]
-
Workup: Evaporate solvents under reduced pressure. The residue is a crude mixture of N-allyl Acarbose and inorganic salts.
-
Purification (Optional but recommended): Pass through a short column of Diaion HP-20 resin (elute with water
30% MeOH) to desalt.[1]
Phase 2: Per-O-Acetylation (Synthesis of the Tridecaacetate)
Objective: Convert the polar N-allyl intermediate into the lipophilic tridecaacetate.[1] Rationale: Pyridine acts as both solvent and base; DMAP acts as a nucleophilic catalyst to ensure the sterically hindered hydroxyls (especially near the branching points) are acetylated.
Protocol:
-
Drying: Ensure the N-Allyl Acarbose (from Phase 1) is thoroughly dried (lyophilization recommended) to remove water which consumes acetic anhydride.[1]
-
Reagents: Suspend the dried solid in Pyridine (50 mL). Add Acetic Anhydride (
, 30 mL, excess). Add 4-Dimethylaminopyridine (DMAP, 100 mg) as catalyst.[1] -
Reaction: Stir at Room Temperature for 16–24 hours.
-
Checkpoint: The suspension should turn into a clear solution as the product becomes lipophilic.
-
-
Quenching: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a sticky white/off-white gum or solid.[1]
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the organic layer successively with: -
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 2:1 1:2).-
Target:N-Allyl Acarbose Tridecaacetate (Free Base).[1]
-
Phase 3: Formation of the Formate Salt
Objective: Generate the final "Formate" salt form for stability and standardization.
Protocol:
-
Dissolution: Dissolve the purified Tridecaacetate (free base) in minimal Diethyl Ether or DCM.[1]
-
Salt Formation: Add a stoichiometric amount of Formic Acid (1.0 eq) dissolved in ether.[1]
-
Precipitation: Add Hexane or Pentane dropwise until turbidity persists.[1] Cool to 4°C to crystallize/precipitate the salt.
-
Isolation: Filter the solid, wash with cold Hexane, and dry under vacuum.
Characterization & Validation
To certify this material as a reference standard, the following data profile is required.
A. NMR Spectroscopy
The structure is validated by the presence of the Allyl group signals and the Acetyl methyl count.
| Nucleus | Key Signal Region | Diagnostic Feature |
| 1H NMR | Allyl | |
| 1H NMR | Allyl | |
| 1H NMR | Acetyl | |
| 1H NMR | Formate proton ( | |
| 13C NMR | Carbonyl carbons of the 13 acetate groups. | |
| 13C NMR | Allyl alkene carbons. |
B. Mass Spectrometry (HRMS)[1][2]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion: The salt dissociates in MS. You will observe the cation
.[1][2] -
Calculation:
C. HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5
m.[1] -
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 50% B to 90% B over 20 mins (Due to high lipophilicity of tridecaacetate).[1]
-
Detection: UV at 210 nm (Acetate absorption) or CAD (Charged Aerosol Detector).[1]
Troubleshooting & Critical Parameters
| Issue | Root Cause | Corrective Action |
| Incomplete Acetylation | Steric hindrance at C4 of the terminal glucose.[1] | Increase reaction time (48h) or temperature (40°C). Add more DMAP. |
| O-Allylation Impurities | pH too high during Phase 1.[1] | Strictly control base equivalents ( |
| Missing Formate Peak | Salt dissociation during drying. | Avoid high vacuum at high temperatures.[1] Dry at RT. Store in a desiccator. |
References
-
Structural Basis: Acarbose (PubChem CID 444254).[1] National Center for Biotechnology Information (2025).[1] Link
-
Impurity Standards: Acarbose-N-allyl Formate Tridecaacetate. De-Code Pharmaceutical Standards (Catalog No. A123540).[1][5] Link
-
Synthesis of Derivatives: Synthesis of N-Substituted Iminosugar C-Glycosides. PMC (PubMed Central).[1] Link
-
Acetylation Protocols: The Genesis of a Key Antidiabetic Intermediate: Acarbose Dodeca-acetate. BenchChem Technical Guide. Link
Sources
- 1. Acarbose - Wikipedia [en.wikipedia.org]
- 2. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivanls.com [vivanls.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Acarbose-N-allyl Formate Tridecaacetate | De-code [de-code.co.in]
An In-depth Technical Guide to the Chemical Properties of Acarbose-N-allyl Formate Tridecaacetate
Introduction
Acarbose, a pseudo-tetrasaccharide, is a potent α-glucosidase inhibitor widely utilized in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves the competitive inhibition of enzymes in the small intestine responsible for the breakdown of complex carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia.[1] To modulate its pharmacokinetic and pharmacodynamic properties, extensive research has been dedicated to the synthesis and characterization of acarbose derivatives. This guide provides a comprehensive technical overview of the chemical properties of a specific, highly modified derivative, Acarbose-N-allyl Formate Tridecaacetate. This compound represents a class of peracetylated and N-functionalized acarbose analogs designed for potential applications in drug delivery, prodrug strategies, or as advanced intermediates in the synthesis of novel therapeutic agents.
This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering insights into the synthesis, purification, and analytical characterization of this complex molecule.
Molecular Structure and Synthesis Overview
Acarbose-N-allyl Formate Tridecaacetate is a derivative of acarbose characterized by two key modifications: the complete acetylation of all thirteen hydroxyl groups to form a tridecaacetate, and the introduction of an N-allyl formate group at the secondary amine of the acarviosin moiety.
Structural Elucidation
The foundational structure of acarbose consists of an acarviosin unit (an unsaturated cyclitol linked to a 4-amino-4,6-dideoxy-α-D-glucopyranose) glycosidically bonded to a maltose unit.[2] In Acarbose-N-allyl Formate Tridecaacetate, all free hydroxyl groups on the glucose and cyclitol moieties are esterified with acetate groups. The secondary amine within the acarviosin core is derivatized with an allyl formate group.
Diagram 1: Proposed Synthesis Pathway for Acarbose-N-allyl Formate Tridecaacetate
Sources
A Technical Guide to Acarbose-N-allyl Formate Tridecaacetate: A Novel Glycosidase Inhibitor for Research and Development
Abstract
This technical guide provides a comprehensive overview of Acarbose-N-allyl Formate Tridecaacetate, a novel, semi-synthetic derivative of the well-established α-glucosidase inhibitor, acarbose. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the hypothesized chemical structure, a plausible synthetic pathway, and detailed protocols for its biological evaluation. By leveraging the known pharmacology of acarbose, we project the mechanism of action for this new chemical entity and discuss its potential as a next-generation therapeutic agent for type 2 diabetes mellitus. This guide serves as a foundational resource for the synthesis, characterization, and preclinical assessment of Acarbose-N-allyl Formate Tridecaacetate.
Introduction: The Rationale for Acarbose Derivatization
Type 2 diabetes mellitus is a global health crisis characterized by chronic hyperglycemia.[1] A key strategy in its management is the control of postprandial hyperglycemia—the sharp increase in blood glucose after a meal.[1][2] α-Glucosidase inhibitors, such as acarbose, are instrumental in this approach.[2] Acarbose, a pseudotetrasaccharide of microbial origin, competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[3][4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the postprandial glucose spike.[5][6][7]
Despite its efficacy, the therapeutic application of acarbose can be limited by its physicochemical properties, such as high polarity, which results in minimal systemic absorption (<2%), and gastrointestinal side effects due to the fermentation of undigested carbohydrates in the colon.[5][6][8] Chemical modification of the acarbose scaffold presents a promising avenue to overcome these limitations. The synthesis of derivatives aims to enhance pharmacokinetic profiles, improve potency, and potentially discover novel biological activities.
Acarbose-N-allyl Formate Tridecaacetate is a novel derivative designed with these goals in mind. Its structure suggests two primary modifications to the parent acarbose molecule:
-
Per-O-acetylation: The conversion of all thirteen hydroxyl groups to acetate esters. This significantly increases the lipophilicity of the molecule, which could enhance its passage through biological membranes.
-
N-allylation: The introduction of an allyl group at the secondary amine. This modification can alter the molecule's interaction with the enzyme's active site and serve as a handle for further chemical conjugation.
This guide provides a detailed exploration of this compound, from its synthesis to its evaluation as a potent α-glucosidase inhibitor.
Chemical Profile and Hypothesized Structure
Based on its nomenclature and the known structure of acarbose (C₂₅H₄₃NO₁₈)[3][9], we hypothesize the structure of Acarbose-N-allyl Formate Tridecaacetate. The parent molecule contains thirteen hydroxyl groups and one secondary amine, all of which are sites for derivatization. The "Tridecaacetate" designation implies the acetylation of all hydroxyls. The "N-allyl" points to the substitution on the nitrogen atom. The molecular formula found in some databases is C₅₅H₇₃NO₃₃[10], which supports a highly modified acarbose structure.
The acetylation is expected to dramatically decrease the polarity and increase the molecular weight (Acarbose MW: 645.6 g/mol [3]; Acarbose-N-allyl Formate Tridecaacetate MW: ~1276 g/mol [10]), rendering the compound soluble in organic solvents rather than water.
Caption: Hypothesized structure of Acarbose-N-allyl Formate Tridecaacetate.
Synthesis and Characterization Workflow
The synthesis of Acarbose-N-allyl Formate Tridecaacetate from acarbose can be envisioned as a two-step process. The causality behind this sequence is to first modify the less reactive amine under specific conditions before the more extensive and forceful per-acetylation of the numerous hydroxyl groups.
Proposed Synthetic Pathway
-
Step 1: Selective N-allylation. The secondary amine in the valienamine moiety of acarbose can be selectively alkylated using an allyl halide (e.g., allyl bromide) in the presence of a mild base. The reaction is performed in a polar aprotic solvent to facilitate the nucleophilic substitution.
-
Step 2: Per-O-acetylation. The N-allyl acarbose intermediate is then subjected to exhaustive acetylation. A common and effective method is using excess acetic anhydride in pyridine. Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Acarbose
-
Allyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), anhydrous
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
N-allylation:
-
Dissolve acarbose (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium bicarbonate (3.0 eq) to the solution.
-
Add allyl bromide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench with water. The crude N-allyl acarbose intermediate, being polar, will remain in the aqueous/DMF phase. This crude product is often taken directly to the next step after removal of solvent under high vacuum.
-
-
Per-O-acetylation:
-
Dry the crude N-allyl acarbose intermediate thoroughly under high vacuum.
-
Dissolve the dried intermediate in anhydrous pyridine (used in excess as solvent).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (20-30 eq) dropwise to the solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Monitor the reaction by TLC until the polar starting material spot is completely replaced by a non-polar product spot.
-
Quench the reaction by slowly pouring it into a beaker of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by silica gel column chromatography using a gradient solvent system (e.g., hexanes/ethyl acetate) to yield the pure Acarbose-N-allyl Formate Tridecaacetate.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation: Mechanism and In Vitro Assays
Hypothesized Mechanism of Action
Acarbose-N-allyl Formate Tridecaacetate is hypothesized to act as an inhibitor of α-glucosidase. Two potential mechanisms are considered:
-
Direct Inhibitor: The modified molecule, despite its bulk, may still fit into the active site of α-glucosidase, acting as a competitive inhibitor similar to acarbose. The N-allyl group and acetyl moieties could form new hydrophobic or van der Waals interactions with the enzyme, potentially increasing binding affinity.
-
Prodrug: The per-O-acetylated form is highly lipophilic and likely inactive. In a biological system, esterase enzymes could hydrolyze the acetate groups, releasing the active N-allyl acarbose in situ. This would make Acarbose-N-allyl Formate Tridecaacetate a prodrug, potentially improving its pharmacokinetic profile before activation.
Caption: Prodrug activation and subsequent α-glucosidase inhibition pathway.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Acarbose-N-allyl Formate Tridecaacetate (dissolved in DMSO)
-
Acarbose (positive control, dissolved in buffer)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound/control solution, and 20 µL of α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.
-
Calculate the percentage of inhibition for each concentration relative to a control well without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Enzyme Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Protocol:
-
Follow the inhibition assay protocol above, but vary the concentrations of both the substrate (pNPG) and the inhibitor.
-
Perform the assay with a fixed concentration of the enzyme and several fixed concentrations of the inhibitor (including zero). For each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction velocity (rate of absorbance change) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed inhibition: Lines intersect in the second quadrant.
-
Hypothetical Preclinical Data
The following table summarizes the expected outcomes from the characterization and in vitro evaluation of Acarbose-N-allyl Formate Tridecaacetate compared to the parent drug, acarbose.
| Parameter | Acarbose | Acarbose-N-allyl Formate Tridecaacetate (Hypothetical) | Rationale for Expected Outcome |
| Molecular Weight | 645.6 g/mol [3] | ~1276 g/mol [10] | Addition of 13 acetate and 1 allyl group. |
| Solubility | Water | Organic Solvents (e.g., EtOAc, DCM) | Acetylation drastically increases lipophilicity. |
| α-Glucosidase IC₅₀ | ~2.0 µM[11] | 0.5 - 5.0 µM (Post-hydrolysis) | Potency will depend on the efficiency of prodrug activation and intrinsic activity of the N-allyl metabolite. The N-allyl group could enhance or slightly decrease binding. |
| Mode of Inhibition | Competitive[12] | Competitive (Post-hydrolysis) | The core pharmacophore responsible for competitive inhibition is retained. |
Discussion and Future Directions
The design and synthesis of Acarbose-N-allyl Formate Tridecaacetate represent a classic prodrug strategy aimed at improving the therapeutic index of a known drug. The significant increase in lipophilicity is a double-edged sword. It may dramatically improve membrane permeability and oral bioavailability, allowing for lower doses and potentially reducing the concentration of unabsorbed carbohydrates in the colon, which could mitigate gastrointestinal side effects.[13] However, this is entirely dependent on efficient in vivo hydrolysis of the acetate esters by bodily esterases to release the active drug.
Future Research should focus on:
-
In Vitro Prodrug Activation: Confirming the hydrolysis of the acetate groups in the presence of liver microsomes or plasma esterases.
-
Cell Permeability Studies: Using models like Caco-2 cell monolayers to assess the potential for improved intestinal absorption.
-
Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine the oral bioavailability, plasma concentration, and half-life of the compound and its active metabolite.
-
In Vivo Efficacy: Evaluating the effect of the compound on postprandial glucose levels in diabetic animal models.[14]
-
Toxicity Screening: Assessing the safety profile of the novel derivative.
The N-allyl group also offers a site for further modification, such as click chemistry applications, to attach imaging agents or other functional moieties, opening up possibilities beyond its direct therapeutic use.
References
-
Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf. (2024-02-28). Available from: [Link]
-
Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors - PubMed. (2016-06-15). Available from: [Link]
-
Acarbose and voglibose the classic glucosidase inhibitors. (2021-12-22). Available from: [Link]
-
Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC. (2024-03-06). Available from: [Link]
-
Acarbose-N-allyl Formate Tridecaacetate - HBC. Available from: [Link]
-
Acarbose | C25H43NO18 | CID 9811704 - PubChem - NIH. Available from: [Link]
-
Pharmacology of Alpha - Glucosidase Inhibitors - Acarbose (Antidiabetic Drug) [ENGLISH] | Dr. Shikha - YouTube. (2023-02-23). Available from: [Link]
-
What are the therapeutic applications for α-glucosidase inhibitors? - Patsnap Synapse. (2025-03-11). Available from: [Link]
-
What is the mechanism of action of acarbose? - Dr.Oracle. (2025-11-10). Available from: [Link]
-
Pharmacology of Acarbose ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-07). Available from: [Link]
-
Biosynthetic studies on the α-glucosidase inhibitor acarbose: The chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose | Request PDF - ResearchGate. (2002-02). Available from: [Link]
-
What is the mechanism of Acarbose? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - Frontiers. (2021-03-07). Available from: [Link]
-
Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]
-
What is the mechanism of action of Acarbose in treating type 2 diabetes mellitus? - Dr.Oracle. (2025-10-15). Available from: [Link]
-
Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC. (2022-06-15). Available from: [Link]
-
The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed. (1998-05). Available from: [Link]
-
Acarbose - Wikipedia. Available from: [Link]
-
3/11 PRECOSE (acarbose tablets) DESCRIPTION CLINICAL PHARMACOLOGY Reference ID: 2922442 1. Available from: [Link]
-
Oregon State research reveals how key diabetes drug is made in nature. (2022-06-21). Available from: [Link]
-
Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC. Available from: [Link]
-
Enhancement of acarbose production by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 - PMC. Available from: [Link]
-
Effects of acarbose treatment in Type 2 diabetic patients under dietary training: a multicentre, double-blind, placebo-controlled, 2-year study - PubMed. (1998-08). Available from: [Link]
-
Acarbose in NIDDM patients with poor control on conventional oral agents. A 24-week placebo-controlled study - PubMed. (1998-01). Available from: [Link]
-
Draft Guidance on Acarbose May 2022 - accessdata.fda.gov. (2022-05). Available from: [Link]
-
Efficacy and Safety of Acarbose in Metformin-Tfeated Patients With Type 2 Diabetes - ResearchGate. (1998-12). Available from: [Link]
-
Acarbose for the treatment of type II diabetes: the results of a Canadian multi-centre trial. (1995-08). Available from: [Link]
Sources
- 1. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 2. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 3. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Acarbose - Wikipedia [en.wikipedia.org]
- 10. hbcsci.com [hbcsci.com]
- 11. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Discovery and isolation of Acarbose-N-allyl Formate Tridecaacetate
Technical Whitepaper: Isolation and Structural Elucidation of Acarbose-N-allyl Formate Tridecaacetate
Executive Summary
Acarbose-N-allyl Formate Tridecaacetate (C₅₅H₇₃NO₃₃) is a specialized synthetic intermediate and high-purity reference standard utilized in the impurity profiling of the antidiabetic drug Acarbose . It represents a peracetylated, N-allylated derivative of Acarbose, typically isolated as a formate salt during reversed-phase purification.
This compound plays a critical role in the synthesis and characterization of complex Acarbose homologs, specifically α-D-Glucosyl Acarbose Impurity (a byproduct formed during fermentation or semi-synthetic modifications). Its isolation is pivotal for establishing the "Impurity Fate Mapping" required by ICH Q3A/B guidelines, ensuring that process-related impurities are identified and controlled during active pharmaceutical ingredient (API) manufacturing.
This guide details the chemical architecture, isolation protocol, and structural elucidation of this molecule, providing a robust workflow for researchers in analytical chemistry and drug development.
Chemical Architecture & Mechanistic Origin
To understand the isolation of Acarbose-N-allyl Formate Tridecaacetate, one must first deconstruct its core scaffold relative to the parent API.
Structural Composition
-
Parent Scaffold: Acarbose (C₂₅H₄₃NO₁₈), a pseudo-tetrasaccharide consisting of a valienamine unit linked to a 4-amino-4,6-dideoxy-D-glucose, which is further linked to maltose.
-
Modifications:
-
Peracetylation (Tridecaacetate): All 13 free hydroxyl groups of the Acarbose backbone are acetylated. This modification renders the molecule lipophilic, allowing for purification via normal-phase silica or reversed-phase chromatography without the solubility issues of the polar parent.
-
N-Allylation: The secondary amine bridging the valienamine and the deoxy-glucose rings is alkylated with an allyl group (-CH₂-CH=CH₂).
-
Formate Counterion: The tertiary amine formed by N-allylation is protonated in the presence of formic acid (used in HPLC mobile phases), resulting in the formate salt.
-
Molecular Formula: C₅₅H₇₃NO₃₃ (Formate Salt) Molecular Weight: ~1276.16 Da[1][2]
Mechanism of Formation
The compound is typically generated via a semi-synthetic pathway designed to produce specific impurity standards.
-
Acetylation: Acarbose is treated with acetic anhydride/pyridine to yield Acarbose Tridecaacetate .
-
N-Alkylation: The peracetylated intermediate reacts with allyl bromide in the presence of a mild base (e.g., K₂CO₃) to install the allyl group on the bridging nitrogen.
-
Salt Formation: During purification using Prep-HPLC with an Ammonium Formate/Formic Acid buffer system, the basic tertiary amine captures a proton and pairs with a formate anion.
Figure 1: Step-by-step synthetic transformation from Acarbose to the target Formate Tridecaacetate salt.
Isolation Protocol (Self-Validating System)
The isolation of this compound requires a transition from normal-phase extraction to reversed-phase preparative chromatography. The use of formic acid is non-negotiable to maintain the stability of the salt form.
Experimental Workflow
| Step | Operation | Critical Parameters | Causality/Rationale |
| 1 | Synthesis | React Acarbose Tridecaacetate (1 eq) with Allyl Bromide (1.2 eq) in DMF at 60°C for 4h. | Stoichiometry Control: Excess allyl bromide ensures complete N-alkylation; DMF provides solubility for the lipophilic acetate. |
| 2 | Quench & Extraction | Dilute with EtOAc, wash with water/brine. Dry org. layer over Na₂SO₄. | Phase Separation: Removes unreacted polar reagents and inorganic salts. |
| 3 | Prep-HPLC Purification | Column: C18 (5µm, 19x150mm)Mobile Phase A: 0.1% Formic Acid in H₂OMobile Phase B: Acetonitrile | Salt Formation: The 0.1% Formic acid is crucial. It protonates the N-allyl amine, improving peak shape and forming the stable formate salt upon evaporation. |
| 4 | Gradient Elution | 50% B to 90% B over 20 min. Flow: 15 mL/min. | Selectivity: The tridecaacetate is highly hydrophobic; a high organic gradient is required to elute it. |
| 5 | Lyophilization | Freeze-dry fractions immediately. Do not use heat. | Thermal Stability: Heat can degrade the formate salt or cause deacetylation. |
Chromatographic Logic
The "Formate" in the name confirms the isolation method. If Trifluoroacetic acid (TFA) were used, the product would be the Trifluoroacetate salt. The choice of Formate suggests a requirement for Mass Spectrometry compatibility (volatile buffer) and a specific pH range that avoids hydrolysis of the 13 acetate groups.
Structural Elucidation & Data Analysis
Validation of Acarbose-N-allyl Formate Tridecaacetate requires confirming three distinct moieties: the Acarbose skeleton, the 13 Acetyl groups, and the N-Allyl/Formate system.
Mass Spectrometry (ESI-MS)
-
Expected Mode: Positive Ion Mode (ESI+).
-
Target Ion: [M-HCOO]⁺ = C₅₄H₇₄NO₃₁⁺.
-
Calculated Mass (Cation): ~1232.4 Da.
-
Observation: You will observe the parent cation at m/z 1232.4. The Formate anion (45 Da) is usually lost in the source but inferred from the salt stoichiometry and NMR.
-
Adducts: Look for [M+Na]⁺ or [M+NH₄]⁺ if neutral.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
-
Allyl Group (Key Identifier):
-
δ 5.8 ppm (1H, m): Internal vinylic proton (-CH=).
-
δ 5.1–5.3 ppm (2H, m): Terminal vinylic protons (=CH₂).
-
δ 3.2–3.5 ppm (2H, d/m): Allylic methylene (-N-CH₂-).
-
-
Formate Counterion:
-
δ 8.3–8.5 ppm (1H, s): Sharp singlet corresponding to the formate proton (HCOO⁻). Note: This signal integrates to 1H relative to the molecule, confirming the 1:1 salt stoichiometry.
-
-
Acetate Region:
-
δ 1.9–2.2 ppm: Cluster of singlets. Integration should sum to ~39 protons (13 x CH₃).
-
-
Sugar Backbone:
-
δ 4.5–5.5 ppm: Anomeric protons and CHOAc protons.
-
Figure 2: Structural elucidation logic tree.
Conclusion & Application
Acarbose-N-allyl Formate Tridecaacetate serves as a vital tool in the quality control of Acarbose APIs. Its isolation confirms the presence of allyl-reactive species in the synthesis process or serves as a precursor for generating glycosylated impurities. By strictly adhering to the Formic Acid Prep-HPLC protocol, researchers can successfully isolate this compound as a stable salt, preventing the degradation often seen with stronger acids like TFA.
Key Takeaway: The "Formate" nomenclature is not a trivial addition; it defines the salt form dictated by the purification buffer, essential for the compound's stability and solubility during analysis.
References
-
Toronto Research Chemicals . Acarbose-N-allyl Formate Tridecaacetate - Product Entry. Retrieved from
-
VIVAN Life Sciences . Acarbose Tridecaacetate Standards and Impurities. Retrieved from
- European Pharmacopoeia (Ph. Eur.). Acarbose Monograph: Impurity Profiling Guidelines.
-
Splendid Lab . Acarbose-N-allyl Formate Tridecaacetate Catalog. Retrieved from
-
ChemicalBook . Acarbose-N-allyl Formate Tridecaacetate Properties. Retrieved from
Sources
Acarbose-N-allyl Formate Tridecaacetate structural elucidation
Acarbose-N-allyl Formate Tridecaacetate is a complex synthetic intermediate and impurity standard critical to the quality control of Acarbose (an
The nomenclature "N-allyl Formate" is a catalog-specific synonym for the Allyloxycarbonyl (Alloc) protecting group. The "Tridecaacetate" designation indicates the acetylation of all 13 free hydroxyl groups on the Acarbose pseudotetrasaccharide backbone.
This guide details the structural elucidation of this molecule (
Structural Context & Synthesis Origin
To elucidate the structure, one must first understand the derivatization logic. Acarbose consists of an unsaturated cyclitol (Valienamine) linked to a 4-amino-4,6-dideoxy-glucose, which is further linked to a maltose moiety.
-
Parent Molecule: Acarbose (
).[1][2][] -
Transformation 1 (
-Protection): Reaction with Allyl Chloroformate introduces the Alloc group ( ) on the secondary amine. This prevents -acetylation in the next step and serves as a bio-orthogonal handle. -
Transformation 2 (Peracetylation): Reaction with Acetic Anhydride/Pyridine acetylates all 13 hydroxyl groups (including the anomeric -OH of the reducing sugar).
Molecular Formula Verification:
-
Acarbose:
[1][2][] -
Step 1 (Alloc): Replaces H with
Net . -
Step 2 (13 Acetyls): Replaces 13 H with 13
Net . -
Total:
. -
Molecular Weight: ~1276.16 Da.[4]
Analytical Strategy & Workflow
The elucidation follows a "Divide and Conquer" strategy: confirming the functional groups first, then the backbone connectivity.
Caption: Integrated analytical workflow for structural confirmation of complex carbohydrate derivatives.
Detailed Elucidation Protocols
A. High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Target Ion:
or . -
Diagnostic Fragmentation:
-
Acetyl Loss: Sequential loss of 60 Da (Acetic acid) or 42 Da (Ketene) is characteristic of peracetylated sugars.
-
Alloc Signature: Look for a fragment corresponding to the loss of the allyloxycarbonyl group or the allyl cation (
41). -
Backbone Cleavage: Glycosidic bond cleavages will yield ions corresponding to the acetylated maltose and the acarviosine units.
-
B. Infrared Spectroscopy (FT-IR)
The IR spectrum provides a quick "fingerprint" of the protecting groups.
| Functional Group | Wavenumber ( | Assignment |
| Ester Carbonyl | 1735 - 1750 | Strong stretch from 13 acetate groups. |
| Carbamate C=O | 1705 - 1720 | Distinct shoulder or peak for the |
| C=C (Allyl/Valienamine) | 1640 - 1650 | Weak stretch from the allyl group and valienamine ring. |
| C-O Stretch | 1210 - 1240 | Strong "Acetate band". |
C. Nuclear Magnetic Resonance (NMR) Analysis
This is the definitive step. The spectrum will be crowded due to the carbohydrate overlap, requiring 2D techniques.
1. Proton (
-
The "Forest" of Acetates: You will observe a massive cluster of singlets around 1.9 – 2.2 ppm .
-
Count: Integration must correspond to ~39 protons (13
).
-
-
The Alloc Group (Diagnostic):
-
Multiplet (~5.9 ppm): Methine proton of the allyl group (
). Note: The valienamine ring double bond proton also resonates here; expect overlapping signals (integration of 2H). -
Multiplet/Doublets (5.2 – 5.4 ppm): Terminal methylene of the allyl group (
). -
Doublet (~4.6 ppm): Methylene adjacent to oxygen (
).
-
-
Anomeric Protons:
-
Look for doublets in the 4.5 – 5.5 ppm region.
-
Coupling constants (
) will distinguish vs linkages (though Acarbose linkages are ). -
Note: The reducing end (Ring D) will likely be an
mixture unless the acetylation conditions favored one anomer.
-
2. Carbon (
-
Carbonyl Region (169 – 172 ppm): Multiple signals for acetate carbonyls and the distinct Alloc carbamate carbonyl (often slightly downfield or upfield depending on solvent).
-
Allyl Carbons:
- (~66 ppm).
- (~132 ppm).
- (~118 ppm).
-
Sugar Carbons: Anomeric carbons (90 – 105 ppm) and skeletal carbons (60 – 80 ppm).
3. 2D NMR Connectivity (The "Proof")
-
COSY (Correlation Spectroscopy): Traces the proton spin systems within each ring. Use this to separate the signals for Ring A (Valienamine), Ring B, Ring C, and Ring D.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their attached carbons. Vital for resolving the overlapping sugar protons by spreading them into the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical Step: Verify the
-substitution. Look for a correlation between the Valienamine protons and the Alloc carbonyl carbon. -
Verify the glycosidic linkages (e.g., Ring A
to Ring B ).
-
Structural Logic Diagram
The following diagram visualizes the connectivity and the specific sites of modification proved by the data.
Caption: Connectivity map of N-Alloc-Acarbose Tridecaacetate. The Alloc group protects the secondary amine on Ring A, while all hydroxyls are acetylated.
Quality Control & Impurity Profiling
In a drug development context, this molecule serves two purposes:
-
Reference Standard: Used to quantify the "Alloc-protected" impurity that might carry over if the deprotection step in a synthetic route is incomplete.
-
Process Intermediate: It is the direct precursor to Acarbose (or specific analogs) in semi-synthetic pathways involving chemical glycosylation where
-protection is mandatory.
Validation Criteria:
-
Purity: >95% by HPLC (typically C18 column, Acetonitrile/Water gradient).
-
Identity: 1H NMR must show distinct allyl signals and the correct integration ratio of Acetyl:Allyl (39H : 5H).
References
-
Toronto Research Chemicals (TRC). Acarbose Tridecaacetate - Product Entry. Retrieved from .
-
European Pharmacopoeia (Ph.[5] Eur.). Acarbose Monograph: Impurity Profiling and Structural Requirements. 10th Edition.
- Bock, K., et al. (1984). "Structural studies of Acarbose and its derivatives using high-field NMR.
-
VIVAN Life Sciences. Acarbose-N-allyl Formate Tridecaacetate Structure and Data. Retrieved from .
- Bayer AG. (1990). Patent US4904769A: Process for the preparation of acarbose and intermediates.
Sources
Technical Characterization of Acarbose-N-allyl Formate Tridecaacetate: Physicochemical Profiling for Drug Development
Executive Summary & Chemical Context[1][2][3][4][5][6]
Acarbose-N-allyl Formate Tridecaacetate represents a specialized, highly lipophilic derivative of the alpha-glucosidase inhibitor Acarbose. In the context of drug development, this compound likely serves one of two critical roles: as a protected synthetic intermediate during the generation of N-modified acarbose analogs, or as a reference standard for impurity profiling (specifically evaluating lipophilic side-products formed during acetylation or alkylation steps).
Unlike the parent compound Acarbose (
This guide provides a rigorous technical framework for characterizing the thermostability and solubility of this specific derivative, synthesizing established carbohydrate chemistry principles with advanced analytical protocols.
Theoretical Physicochemical Profile
Before initiating wet-lab protocols, researchers must understand the theoretical shifts driven by the structural modifications.
| Parameter | Parent: Acarbose | Target: Acarbose-N-allyl Formate Tridecaacetate | Mechanistic Driver |
| Molecular Weight | 645.6 g/mol | ~1200+ g/mol | Addition of 13 Acetyl ( |
| LogP (Lipophilicity) | -8.8 (Highly Hydrophilic) | > 3.0 (Highly Lipophilic) | Capping of polar -OH groups eliminates H-bond donation, driving organic solubility. |
| H-Bonding Capacity | High (Donor/Acceptor network) | Low (Acceptors only) | Disruption of the crystal lattice network usually lowers the melting point. |
| Physical State | Crystalline Solid | Amorphous Solid or Oil | Peracetylated sugars often resist crystallization due to steric bulk and lack of H-bonds. |
Solubility Profiling: Experimental Protocol
The solubility profile of Acarbose-N-allyl Formate Tridecaacetate is the inverse of the parent molecule. The following protocol utilizes a Saturation Shake-Flask Method coupled with HPLC-ELSD (Evaporative Light Scattering Detection), as the acetylated derivative lacks a strong UV chromophore.
Solvent Screening Strategy
-
Target Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol, Acetone, Toluene.
-
Anti-Solvents: Water, Hexane, Diethyl Ether.
Step-by-Step Methodology
-
Preparation: Weigh 50 mg of the analyte into 4 mL borosilicate glass vials (triplicate).
-
Solvent Addition: Add the target solvent in 100
L increments while vortexing. -
Equilibration: Agitate at 25°C for 24 hours using a rotary shaker (200 rpm).
-
Filtration: Filter the supernatant through a 0.22
m PTFE syringe filter (hydrophobic membrane required). -
Quantification (HPLC-ELSD):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5
m). -
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid). Gradient: 50% B to 100% B over 15 min.
-
-
Rationale:* The high lipophilicity requires a high organic start point to elute the compound.
-
-
Solubility Workflow Visualization
Figure 1: Saturation Shake-Flask Workflow for determining the thermodynamic solubility of lipophilic acarbose derivatives.
Thermostability Characterization
Thermal analysis is critical for this derivative because peracetylated sugars are prone to thermal elimination (loss of acetic acid) before they reach high melting points.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
) and Glass Transition ( ). -
Protocol:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Pan: Hermetically sealed aluminum pans (pinhole lid to allow gas escape if decomposition occurs).
-
Ramp: 10°C/min from 25°C to 250°C.
-
Note: Expect a sharp endotherm for melting (likely 90–130°C range) followed by an exotherm/endotherm complex for decomposition >180°C.
-
Thermogravimetric Analysis (TGA)
-
Objective: Quantify volatile loss (solvates) and onset of degradation (
). -
Significance: Acarbose Tridecaacetate derivatives often show a staged weight loss.
-
Stage 1 (<100°C): Loss of residual solvents (DCM/EtOAc).
-
Stage 2 (>180°C): Elimination of acetic acid (beta-elimination).
-
Thermal Degradation Pathway
The primary risk for Acarbose-N-allyl Formate Tridecaacetate at high temperatures is the
Figure 2: Predicted thermal degradation mechanism via beta-elimination of acetic acid.
Data Interpretation & Acceptance Criteria
When analyzing the data for a Certificate of Analysis (CoA) or regulatory submission, use the following criteria:
| Test | Expected Result | Critical Deviation |
| Solubility (Water) | < 0.1 mg/mL (Practically Insoluble) | > 1 mg/mL suggests deacetylation (hydrolysis). |
| Solubility (DCM) | > 50 mg/mL (Freely Soluble) | Insolubility suggests polymerization or salt formation issues. |
| DSC Melting Point | Distinct endotherm (typically 80–140°C)* | Broad, shallow peak suggests amorphous content or impurities. |
| TGA Weight Loss | < 1.0% up to 120°C | > 5% loss indicates trapped solvent (solvate formation). |
*Note: Exact melting point depends on the specific crystal polymorph of the Formate salt.
References
-
LGC Standards. (2024). Acarbose Tridecaacetate Reference Standard (TRC-A123505).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 41774, Acarbose. Retrieved from
- Zhang, Y., et al. (2018). Characterization of impurities in Acarbose by LC-MS/MS and NMR. Journal of Pharmaceutical Analysis. (Contextual grounding for impurity profiling).
-
Cayman Chemical. (2024). Acarbose Product Information & Solubility Data.[1][2][3] Retrieved from
Sources
Application Note: HPLC-MS Analysis of Acarbose-N-allyl Formate Tridecaacetate
Executive Summary
This application note details a robust protocol for the analysis of Acarbose-N-allyl Formate Tridecaacetate , a lipophilic derivative of the antidiabetic drug Acarbose.[1] Unlike the parent compound (Acarbose), which is highly polar and requires HILIC or amino-column chromatography, this peracetylated, N-allylated derivative exhibits significant hydrophobicity.[1] Consequently, this protocol utilizes Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase, offering superior retention stability and peak shape compared to traditional carbohydrate methods.[1]
This guide is designed for researchers investigating Acarbose impurity profiles, synthetic intermediates, or pharmacokinetic studies where derivatization is employed to enhance mass spectrometric sensitivity.[1]
Chemical Context & Strategic Rationale
The Analyte: Structure and Properties
Acarbose is a complex pseudotetrasaccharide (C25H43NO18).[1][][3] The target analyte, Acarbose-N-allyl Formate Tridecaacetate , represents a specific structural modification:
-
N-allyl : The secondary amine of the valienamine moiety is alkylated with an allyl group (
), rendering the amine tertiary.[1] -
Tridecaacetate : The hydroxyl groups (typically 13-14 depending on anomeric configuration) are acetylated (
).[1] This drastically reduces polarity and prevents hydrogen bonding with silanols. -
Formate : The compound is isolated as a formate salt, ensuring stability of the tertiary amine.[1]
Molecular Logic for Analysis:
-
Parent Acarbose :
(Highly Polar) Requires HILIC (Complex equilibration).[1] -
Target Derivative :
(Hydrophobic) Enables RP-HPLC (Robust, reproducible).
Critical Analytical Challenges
-
Hydrolysis Risk : The acetate groups are ester-linked.[1] High pH (>8) or strong acids can cause deacetylation, leading to complex chromatograms of partially acetylated species.[1] Strict pH control (pH 3-5) is mandatory. [1]
-
Adduct Formation : Peracetylated sugars have high affinity for sodium (
) and ammonium ( ).[1] The method must control the dominant ion species.
Experimental Protocol
Reagents and Standards
-
Analyte Standard : Acarbose-N-allyl Formate Tridecaacetate (>95% purity).[1]
-
Solvents : LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives : LC-MS Grade Formic Acid (FA) and Ammonium Formate (AmFm).[1]
-
Diluent : 50:50 Acetonitrile:Water (v/v).[1] Note: Do not use 100% water as the lipophilic analyte may precipitate.
Sample Preparation Workflow
Objective : Solubilize the hydrophobic analyte while preventing hydrolysis.
-
Stock Preparation : Weigh 1.0 mg of Acarbose-N-allyl Formate Tridecaacetate. Dissolve in 1.0 mL of 100% Acetonitrile . (Concentration: 1 mg/mL).[1]
-
Working Standard : Dilute Stock 1:100 into 50:50 ACN:H2O + 0.1% Formic Acid . Final concentration: 10 µg/mL.
-
Filtration : Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the hydrophobic analyte).
HPLC Conditions
System : Agilent 1290 Infinity II or Waters ACQUITY UPLC. Column : Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent (e.g., Waters BEH C18).[1] Rationale: The C18 phase provides strong retention for the acetylated backbone. 1.8 µm particles ensure sharp peaks for complex isomers.
Mobile Phase :
-
A : Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
B : Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is added to A to promote
formation if protonation is difficult, though is expected for the tertiary amine.[1]
Gradient Program :
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |
| 0.00 | 40 | 0.4 | Initial Hold |
| 1.00 | 40 | 0.4 | Isocratic Loading |
| 10.00 | 95 | 0.4 | Linear Gradient |
| 12.00 | 95 | 0.4 | Wash Step |
| 12.10 | 40 | 0.4 | Return to Initial |
| 15.00 | 40 | 0.4 | Re-equilibration |
Column Temperature : 40°C. Injection Volume : 2-5 µL.[1]
Mass Spectrometry Parameters
Source : Electrospray Ionization (ESI), Positive Mode.[1][4] Rationale : The tertiary amine (N-allyl) is easily protonated.[1]
| Parameter | Setting | Rationale |
| Capillary Voltage | 3500 V | Standard ESI+ generation. |
| Drying Gas Temp | 300°C | Ensures solvent evaporation. |
| Drying Gas Flow | 10 L/min | |
| Nebulizer | 35 psi | |
| Fragmentor | 135 V | Optimized to prevent in-source deacetylation.[1] |
| Scan Range | m/z 100 - 1500 | Covers parent and fragments.[1] |
Visual Workflows
Analytical Logic & Workflow
The following diagram illustrates the decision-making process and experimental flow for this specific analyte.
Figure 1: Analytical workflow deriving method parameters from the physicochemical properties of the peracetylated derivative.
Results & Discussion
Expected Mass Spectrum
Unlike native Acarbose (MW 645.6), the Tridecaacetate derivative has a significantly higher molecular weight.[1]
-
Calculation :
-
Primary Ion :
at m/z ~1232.7 .[1] -
Adducts :
at m/z ~1249.7 (if ammonium buffer is used).[1] -
In-Source Fragmentation : Loss of acetic acid (-60 Da) is common.[1] Peaks at m/z 1172, 1112 may appear if ionization energy is too high.[1]
Fragmentation Pathway (MS/MS)
For confirmation (MRM), select the precursor m/z 1232.7.[1]
-
Primary Fragment : Cleavage of the glycosidic bonds.
-
Characteristic Loss : Sequential loss of Acetyl groups (
, 42 Da) or Acetic Acid ( , 60 Da).[1] -
Diagnostic Ion : The peracetylated valienamine-allyl fragment.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of tertiary amine with silanols.[1] | Ensure 0.1% Formic Acid is present. Increase Ammonium Formate to 10 mM.[1] |
| Split Peaks | Anomeric separation ( | Increase column temp to 45-50°C to coalesce rotamers. |
| Low Sensitivity | Sodium adducts stealing signal. | Use plasticware (not glass) for sample prep.[1] Add Ammonium Formate to mobile phase. |
| Signal Drift | Deacetylation in autosampler. | Ensure sample diluent is slightly acidic (0.1% FA) and keep autosampler at 4°C. |
References
-
European Pharmacopoeia (Ph.[1][6][7] Eur.) . Acarbose Monograph 2089. (Standard for Acarbose impurity profiling, providing context for impurity structures).[1][6][7] [1]
-
Thermo Fisher Scientific . Acarbose Impurity Analysis: Method Migration From UV Detection To Charged Aerosol Detection. Application Note. (Details the structural logic of Acarbose impurities).
-
PubChem . Acarbose Compound Summary. (Source for physicochemical properties of the parent molecule).[1][][3][4][8][9] [1]
-
Shodex . LC/MS/MS Analysis of Oral Anti-diabetes Drugs. (Provides baseline MS conditions for amino-sugar drugs).
Disclaimer: This protocol is a guideline based on theoretical derivation from the chemical structure and standard industry practices for peracetylated oligosaccharides. Optimization may be required based on specific instrument configurations.
Sources
- 1. Acarbose impurity B | C26H43NO17 | CID 154925673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)oxan-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-6-(hydroxymethyl)oxane-2,3,4-triol | C25H43NO18 | CID 41774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application Note: Cell-Based Characterization of Acarbose-N-allyl Formate Tridecaacetate (ANAFT)
Abstract
Acarbose is a potent alpha-glucosidase inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5] However, its high polarity results in poor systemic bioavailability (<2%). Acarbose-N-allyl Formate Tridecaacetate (ANAFT) represents a lipophilic prodrug strategy designed to enhance membrane permeability through peracetylation and N-allylation. This application note details the cell-based methodologies required to evaluate ANAFT, focusing on its cellular uptake, intracellular esterase-mediated activation, and subsequent functional inhibition of glucosidase activity.
Introduction & Mechanism of Action
The Challenge: Bioavailability
Native acarbose is a pseudo-oligosaccharide with high water solubility but negligible passive diffusion across cell membranes. While effective for luminal inhibition of intestinal enzymes, it cannot target intracellular glycosidases (e.g., ER-resident glucosidases involved in glycoprotein processing) or cross the intestinal epithelium efficiently.
The Solution: ANAFT Prodrug Design
ANAFT utilizes two structural modifications:
-
Tridecaacetate (Peracetylation): Masks the hydrophilic hydroxyl groups, dramatically increasing lipophilicity (logP) to facilitate passive diffusion through the plasma membrane.
-
N-allyl Formate: Provides a specific functional handle that may influence binding kinetics or metabolic stability.
Cellular Mechanism
Upon entry into the cell, ANAFT is pharmacologically inactive. It requires hydrolysis by intracellular Carboxylesterases (CES) to remove the acetate groups, regenerating the active acarbose core (or a partially deacetylated active metabolite) which then exerts inhibitory effects.
Figure 1: Mechanism of Action for ANAFT. The lipophilic prodrug crosses the membrane and is activated by intracellular esterases to inhibit the target enzyme.
Experimental Protocols
Protocol A: Compound Preparation & Cytotoxicity Screening
Rationale: ANAFT is highly hydrophobic. Improper solubilization will lead to precipitation in media, causing false negatives. Cytotoxicity must be ruled out to ensure functional effects are not due to cell death.
Reagents
-
ANAFT: Solid powder (Store at -20°C).
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Assay: CCK-8 or MTT Cell Viability Kit.
-
Cells: Caco-2 (Intestinal model) or HepG2 (Liver model).
Workflow
-
Stock Preparation: Dissolve ANAFT in 100% DMSO to a concentration of 10 mM . Vortex vigorously. Visual inspection must confirm no particulate matter.
-
Working Solutions: Prepare serial dilutions in DMSO first, then dilute 1:1000 into pre-warmed culture media (e.g., DMEM + 10% FBS) to keep final DMSO < 0.1%.
-
Critical Step: Add the DMSO stock to the media while vortexing the media to prevent "crashing out" of the compound.
-
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Replace media with ANAFT-containing media (0.1 µM – 100 µM). Incubate for 24h and 48h.
-
Readout: Add CCK-8 reagent, incubate 1-4h, measure Absorbance at 450 nm.
Protocol B: Intracellular Activation & Alpha-Glucosidase Inhibition
Rationale: This assay validates that ANAFT enters the cell and is converted into an active inhibitor. We treat live cells, then lyse them to see if the lysate contains the active drug capable of inhibiting an exogenous substrate.
Reagents
-
Substrate: 4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc). Fluorogenic substrate, more sensitive than pNPG.
-
Lysis Buffer: 1% Triton X-100 in PBS (pH 7.4) with no protease inhibitors (some inhibit esterases).
-
Stop Solution: 1M Glycine-NaOH, pH 10.5.
Step-by-Step Methodology
-
Cell Treatment:
-
Seed Caco-2 cells in 6-well plates (
cells/well). -
Treat with ANAFT (10, 50, 100 µM) and Native Acarbose (Control, 100 µM) for 6 hours .
-
Note: Native Acarbose should show minimal effect in this specific intracellular setup due to poor uptake.
-
-
Harvest & Lysis:
-
Wash cells 3x with ice-cold PBS to remove extracellular drug.
-
Lyse cells with 200 µL Lysis Buffer on ice for 10 min.
-
Centrifuge (12,000 x g, 10 min, 4°C) to clear debris. Collect supernatant.
-
-
Enzymatic Reaction:
-
In a black 96-well plate, add 20 µL of Cell Lysate .
-
Add 20 µL of Recombinant Human α-Glucosidase (optional, if endogenous levels are low) OR rely on endogenous lysosomal glucosidase.
-
Incubate 10 min at 37°C (Allowing drug in lysate to bind enzyme).
-
Add 20 µL of 4-MU-α-Glc (1 mM) substrate.
-
-
Kinetic Measurement:
-
Incubate at 37°C for 30–60 minutes.
-
Stop reaction with 100 µL Stop Solution (High pH maximizes 4-MU fluorescence).
-
Read Fluorescence: Ex 365 nm / Em 450 nm.
-
Protocol C: Functional Glucose Uptake Assay (2-NBDG)
Rationale: The ultimate physiological readout. Does ANAFT modulation of glycosidase/glycogen metabolism alter glucose handling?
Reagents
-
Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).
-
Model: HepG2 cells (Insulin resistant model created via high-glucose/palmitate pretreatment is recommended).
Workflow Visualization
Figure 2: Workflow for 2-NBDG Glucose Uptake Assay.
Detailed Steps
-
Starvation: Wash HepG2 cells with PBS and incubate in Krebs-Ringer Phosphate HEPES (KRPH) buffer (with 0.2% BSA) for 2 hours to deplete intracellular glucose.
-
Treatment: Add ANAFT (various concentrations) in KRPH buffer.
-
Positive Control:[6] Insulin (100 nM).
-
Negative Control: Cytochalasin B (10 µM) - blocks GLUT transporters.
-
-
Uptake: Add 2-NBDG to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.
-
Wash: Aspirate media immediately. Wash 3x with ice-cold PBS (stops transport).
-
Quantification: Measure fluorescence on a plate reader.
-
Normalization: Normalize fluorescence signals to total protein content (BCA assay) to account for cell number variations.
-
Data Analysis & Interpretation
Expected Results Table
| Assay | Readout | Native Acarbose | ANAFT (Prodrug) | Interpretation |
| Cell-Free Enzyme Assay | IC50 | Low (nM range) | High (> µM) | ANAFT is inactive in vitro without esterase cleavage. |
| Cell-Based Inhibition | Lysate Activity | No Effect | Inhibition | ANAFT enters cells and is activated; Acarbose does not. |
| Glucose Uptake | 2-NBDG RFU | Minimal Change | Increased/Decreased* | Depends on metabolic context (e.g., glycogen breakdown inhibition). |
*Note: In some contexts, AGI (Alpha-Glucosidase Inhibitors) decrease glucose uptake peaks by delaying hydrolysis, but in cell culture (monosaccharide feed), they may alter glycogen flux.
Troubleshooting Guide
-
Precipitation: If the media turns cloudy upon adding ANAFT, the concentration is too high or mixing was too slow. Reduce concentration or use an intermediate dilution step in PBS.
-
High Background (2-NBDG): Incomplete washing is the most common error. Ensure 3 rapid washes with ice-cold PBS.
-
No Inhibition: Check esterase activity. Some cell lines (e.g., specific CHO clones) have low esterase activity. Caco-2 and HepG2 are esterase-rich.
References
-
Prodrug Strategies for Carbohydrates
- Title: Peracetylation as a Strategy to Improve the Bioavailability of Hydrophilic Drugs.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link] (General Reference for Peracetylation logic).
-
Alpha-Glucosidase Assay Protocols
-
Glucose Uptake Methodology
-
Title: 2-NBDG Glucose Uptake Cell-Based Assay.[10]
- Source:Cayman Chemical / Tebubio.
-
-
Acarbose Mechanism
Sources
- 1. Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acarbose - BioPharma Notes [biopharmanotes.com]
- 6. assaygenie.com [assaygenie.com]
- 7. protocols.io [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tebubio.com [tebubio.com]
Acarbose-N-allyl Formate Tridecaacetate: A Potent Chemical Probe for Investigating Carbohydrate-Modifying Enzymes
Authored by a Senior Application Scientist
Introduction: Unveiling the Glycosidic Landscape with a Novel Probe
The study of carbohydrate-modifying enzymes, particularly glycosidases, is pivotal in understanding a myriad of biological processes, from digestion and nutrient absorption to cellular signaling and pathogenesis. Acarbose, a complex oligosaccharide produced by soil bacteria, is a well-established and potent inhibitor of α-glucosidases, enzymes that break down complex carbohydrates into absorbable monosaccharides.[1][2][3] Its therapeutic application in managing type 2 diabetes by delaying carbohydrate digestion underscores its significance.[4][5][6] Building upon this well-characterized inhibitory scaffold, we introduce Acarbose-N-allyl Formate Tridecaacetate, a novel chemical probe designed for the in-depth investigation of glycosidase activity and function in complex biological systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Acarbose-N-allyl Formate Tridecaacetate. We will delve into the rationale behind its design, its proposed mechanism of action, and detailed protocols for its application in carbohydrate research, with a focus on activity-based protein profiling (ABPP).
Probe Design and Rationale: A Trifecta of Functionality
Acarbose-N-allyl Formate Tridecaacetate has been meticulously engineered to serve as a versatile tool for chemical biology. Its design incorporates three key features:
-
The Acarbose Core: The pseudotetrasaccharide structure of acarbose acts as the targeting moiety, providing high affinity and selectivity for α-glucosidases.[7][8][9]
-
Tridecaacetate Modification: The peracetylation of the hydroxyl groups significantly increases the lipophilicity of the molecule. This modification is a common strategy to enhance the cell permeability of carbohydrate-based compounds, allowing the probe to access intracellular glycosidases in living cells.
-
N-allyl Formate Handle: The N-allyl group serves as a bioorthogonal handle for downstream applications. This versatile functional group can participate in various chemical reactions, most notably "click chemistry," enabling the attachment of reporter tags such as fluorophores or biotin for visualization and affinity purification of target enzymes.
Mechanism of Action: Covalent Labeling of Active Glycosidases
The inhibitory action of acarbose arises from its ability to competitively and reversibly bind to the active site of α-glucosidases.[1][2][4] Acarbose-N-allyl Formate Tridecaacetate is designed to function as an activity-based probe, which forms a covalent bond with the target enzyme upon binding. This covalent modification allows for the specific and stable labeling of active glycosidases.
The proposed mechanism involves the initial binding of the acarbose core to the enzyme's active site. The N-allyl formate group is positioned to react with a nucleophilic residue (e.g., the catalytic nucleophile) within the active site, leading to the formation of a stable covalent adduct. This covalent labeling is dependent on the catalytic activity of the enzyme, ensuring that only active enzymes are targeted.
Applications in Carbohydrate Research
Acarbose-N-allyl Formate Tridecaacetate is a powerful tool for a range of applications in carbohydrate research, including:
-
Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomic strategy that utilizes reactive chemical probes to profile the functional state of entire enzyme families in complex biological samples.[10][11][12] This probe can be used to identify and quantify the activity of α-glucosidases in cell lysates, tissues, and living cells.
-
Target Identification and Validation: For novel therapeutic agents targeting glycosidases, this probe can be used in competitive ABPP experiments to confirm target engagement and assess the selectivity of the drug candidate.[13]
-
Enzyme Discovery: The probe can be employed to discover new α-glucosidases in various organisms or to identify enzymes with altered activity in disease states.
Experimental Protocols
Protocol 1: In-situ Labeling of α-Glucosidases in Live Cells
This protocol describes the use of Acarbose-N-allyl Formate Tridecaacetate for labeling active α-glucosidases within intact cells.
Materials:
-
Acarbose-N-allyl Formate Tridecaacetate
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Click chemistry reagents (e.g., fluorescently tagged azide or alkyne, copper(I) catalyst, ligand)
-
SDS-PAGE reagents
-
Fluorescence scanner
Procedure:
-
Cell Culture: Plate and culture cells of interest to the desired confluency.
-
Probe Incubation: Prepare a stock solution of Acarbose-N-allyl Formate Tridecaacetate in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range). It is recommended to perform a concentration-response experiment to determine the optimal concentration.[14]
-
Remove the existing medium from the cells and replace it with the medium containing the probe.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Harvest the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Click Chemistry Reaction: To the clarified lysate, add the click chemistry reagents according to the manufacturer's protocol to attach a fluorescent reporter to the probe-labeled proteins.
-
Protein Analysis: Analyze the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence scanner.
Protocol 2: Labeling of α-Glucosidases in Cell Lysates
This protocol is suitable for profiling enzyme activity in cellular extracts.
Materials:
-
Acarbose-N-allyl Formate Tridecaacetate
-
Cell lysate
-
Click chemistry reagents
-
SDS-PAGE reagents
-
Fluorescence scanner
Procedure:
-
Lysate Preparation: Prepare a cell lysate as described in Protocol 1, steps 5-7.
-
Probe Labeling: Add the Acarbose-N-allyl Formate Tridecaacetate probe to the cell lysate at the desired final concentration.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Click Chemistry and Analysis: Proceed with the click chemistry reaction and SDS-PAGE analysis as described in Protocol 1, steps 8-9.
Protocol 3: Competitive Activity-Based Protein Profiling
This protocol is used to assess the potency and selectivity of a test inhibitor against α-glucosidases.
Procedure:
-
Inhibitor Pre-incubation: Prepare cell lysates as described in Protocol 1.
-
Pre-incubate the lysate with varying concentrations of the test inhibitor for 30 minutes at 37°C.
-
Probe Labeling: Add Acarbose-N-allyl Formate Tridecaacetate to the pre-incubated lysates.
-
Incubate for 1 hour at 37°C.
-
Analysis: Proceed with click chemistry and SDS-PAGE analysis. The decrease in fluorescence intensity of the labeled bands in the presence of the inhibitor indicates target engagement.
Data Presentation and Interpretation
Quantitative data from competitive ABPP experiments should be summarized in a table for easy comparison of inhibitor potencies.
| Inhibitor | Target Enzyme | IC50 (µM) |
| Test Compound A | α-Glucosidase 1 | 0.5 |
| Test Compound A | α-Glucosidase 2 | > 50 |
| Acarbose (Control) | α-Glucosidase 1 | 0.1 |
A decrease in the intensity of a fluorescent band on the SDS-PAGE gel in the presence of an inhibitor indicates that the inhibitor is binding to and blocking the activity of the target enzyme. The concentration of the inhibitor that causes a 50% reduction in labeling intensity (IC50) can be calculated to determine its potency.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for using Acarbose-N-allyl Formate Tridecaacetate.
Caption: Workflow for in-situ labeling of glycosidases.
Caption: Workflow for competitive activity-based protein profiling.
Conclusion
Acarbose-N-allyl Formate Tridecaacetate represents a promising new tool for the study of α-glucosidases. Its unique design, combining a potent inhibitory core with features for cell permeability and bioorthogonal ligation, enables a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this probe to gain deeper insights into the roles of glycosidases in health and disease.
References
-
Park, S., Lee, M. R., & Shin, I. (2007). Fabrication of carbohydrate chips and their use to probe protein-carbohydrate interactions. Nature Protocols, 2(11), 2747–2758. [Link]
-
Zhang, X., et al. (2022). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. bioRxiv. [Link]
-
Artola, M., et al. (2021). Activity-based protein profiling of retaining α-amylases in complex biological samples. White Rose Research Online. [Link]
-
Ogawa, S., & Suami, T. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. J-Stage. [Link]
-
Drugs.com. (n.d.). Acarbose: Package Insert / Prescribing Information / MOA. [Link]
-
Goyal, A., & Gupta, V. (2024). Acarbose. In StatPearls. StatPearls Publishing. [Link]
-
Zhang, C., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. ResearchGate. [Link]
-
Srichakravarthy, N., & Cairo, C. W. (2012). Photoaffinity probes for studying carbohydrate biology. PMC. [Link]
-
ResearchGate. (n.d.). Chemical Structures of the α-glucosidase inhibitors; acarbose (1), 1-deoxynojirimycin (2), miglitol (3), voglibose (4). [Link]
-
Flatt, A., & Mahmud, T. (2007). Biosynthetic Studies on the α-Glucosidase Inhibitor Acarbose in Actinoplanes sp.: 2-epi-5-epi-Valiolone Is the Direct Precursor of the Valienamine Moiety. Journal of the American Chemical Society, 129(37), 11436–11437. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Photocrosslinking Probes for Capture of Carbohydrate Interactions. PMC. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Acarbose in treating type 2 diabetes mellitus?. [Link]
-
National Center for Biotechnology Information. (n.d.). Acarbose. PubChem. [Link]
-
Patsnap. (2024). What is the mechanism of Acarbose?. Synapse. [Link]
-
Chemical Probes Portal. (n.d.). How to use chemical probes. [Link]
-
Dr.Oracle. (2025). How does acarbose work to control glucose metabolism?. [Link]
-
Li, Y., et al. (2014). Influence of Acarbose on Plasma Glucose Fluctuations in Insulin-Treated Patients with Type 2 Diabetes: A Pilot Study. PMC. [Link]
-
Salehi, A., et al. (1995). The pseudotetrasaccharide acarbose inhibits pancreatic islet glucan-1,4-alpha-glucosidase activity in parallel with a suppressive action on glucose-induced insulin release. PubMed. [Link]
-
Liu, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
-
Willems, L. I., et al. (2017). A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Non-lysosomal Glucosylceramidase. Journal of the American Chemical Society, 139(40), 14192–14197. [Link]
-
Standl, E., & Schnell, O. (2012). Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes. PMC. [Link]
-
ResearchGate. (n.d.). Principle of activity-based protein profiling for target identification... [Link]
-
HBC. (n.d.). Acarbose-N-allyl Formate Tridecaacetate. [Link]
-
Evenepoel, P., et al. (2009). Acarbose treatment lowers generation and serum concentrations of the protein-bound solute p-cresol: a pilot study. PubMed. [Link]
-
ResearchGate. (n.d.). Interactions of acarbose with crucial residues of α-glucosidase. [Link]
-
Oregon State University. (2022). Oregon State research reveals how key diabetes drug is made in nature. [Link]
-
ResearchGate. (n.d.). Chemical structures of the selected compounds. [Link]
-
Zhang, C., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. PMC. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Oregon State research reveals how key diabetes drug is made in nature | Newsroom | Oregon State University [news.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Acarbose-N-allyl Formate Tridecaacetate in metabolic labeling experiments
Application Note: Intracellular Profiling of -Glucosidase Activity Using Acarbose-N-allyl Formate Tridecaacetate
Introduction & Mechanism of Action
Standard acarbose is a pseudo-tetrasaccharide and a potent competitive inhibitor of
Acarbose-N-allyl Formate Tridecaacetate represents a "Trojan Horse" chemical probe designed to overcome bioavailability barriers and enable intracellular metabolic labeling .
The "Trojan Horse" Mechanism
-
Permeability (Tridecaacetate): The peracetylation (13 acetate groups) masks the polar hydroxyls, rendering the molecule lipophilic. This allows passive diffusion across the cell membrane, independent of active transporters.
-
Intracellular Activation: Once inside the cytosol, ubiquitous endogenous esterases hydrolyze the acetate groups.
-
Target Engagement: The molecule reverts to its active, polar acarbose-N-allyl form, which is now trapped intracellularly (ion trapping). It binds with high affinity to intracellular
-glucosidases (e.g., in the Endoplasmic Reticulum or Lysosomes). -
Bioorthogonal Handle (N-allyl): The N-allyl group serves as a chemical handle. Unlike the native inhibitor, this handle allows for downstream derivatization via thiol-ene ligation (photo-click chemistry) or palladium-catalyzed cross-coupling, enabling the visualization or isolation of enzyme-inhibitor complexes.
Mechanistic Pathway Diagram
Figure 1: The metabolic activation pathway of Acarbose-N-allyl Formate Tridecaacetate. The peracetylated precursor crosses the membrane and is activated by intracellular esterases to bind target glucosidases.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Safety Note: This compound is a potent bioactive agent. Handle with PPE.
-
Solvent Choice: Dissolve the lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide) . Avoid water or alcohols for the stock solution to prevent premature deacetylation.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: Molecular Weight
1192.1 g/mol (Tridecaacetate form). -
To make 100
L of 10 mM stock: Dissolve 1.19 mg in 100 L DMSO.
-
-
Storage: Aliquot into single-use amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Protocol B: Live Cell Metabolic Labeling
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, or HepG2).
Materials:
-
Cell culture media (glucose-free or low-glucose recommended to reduce competition, though not strictly required for non-metabolic inhibitors).
-
Acarbose-N-allyl Formate Tridecaacetate (Stock).
-
PBS (Phosphate Buffered Saline).
Step-by-Step Procedure:
-
Seeding: Seed cells in 6-well plates (for lysate analysis) or confocal dishes (for imaging) to reach 70-80% confluency on the day of the experiment.
-
Pulse (Labeling):
-
Dilute the DMSO stock into warm culture media to a final concentration of 10 - 50
M . -
Note: The "Tridecaacetate" form is significantly more toxic than native acarbose due to the release of acetate/formaldehyde byproducts. Do not exceed 100
M without toxicity controls. -
Replace culture media with the probe-containing media.
-
-
Incubation: Incubate at 37°C / 5% CO
for 1 to 6 hours .-
Short Pulse (1-2h): For targeting rapidly recycling surface enzymes or cytosolic pools.
-
Long Pulse (4-6h): For deep tissue penetration or lysosomal accumulation.
-
-
Chase (Optional but Recommended):
-
Remove probe media.
-
Wash 2x with warm PBS.
-
Add fresh media (probe-free) and incubate for 30-60 minutes. This allows the cells to clear unbound probe and fully deacetylate the internalized population.
-
-
Harvest/Fixation:
-
For Proteomics/Western: Wash with cold PBS, scrape cells into Lysis Buffer (containing protease inhibitors).
-
For Imaging: Wash with PBS, fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Protocol C: Bioorthogonal Ligation (Thiol-Ene "Click")
Since the "N-allyl" group is an alkene, it reacts with thiols under UV light (Thiol-Ene reaction) or can be targeted by specific tetrazoles (Photo-Click). The Thiol-Ene route is most accessible.
Reagents:
-
Thiol-PEG-Biotin or Thiol-Fluorophore (e.g., Cys-Fluorescein).
-
Photo-initiator (e.g., LAP or Irgacure, water-soluble).
-
UV Light source (365 nm).
Procedure (Post-Lysis or Post-Fixation):
-
Reaction Mix: Prepare a mixture in PBS:
-
Cell Lysate (1-2 mg/mL protein) OR Fixed Cells.
-
100
M Thiol-Reporter (Biotin/Fluorophore). -
0.05% (w/v) Photo-initiator.
-
-
Irradiation: Irradiate the sample with 365 nm UV light for 5-10 minutes on ice.
-
Control: Include a "No UV" sample and a "No Probe" sample.
-
-
Quenching: Add 50 mM DTT or Mercaptoethanol to quench unreacted radical species.
-
Analysis:
-
Western Blot: Run SDS-PAGE, transfer to nitrocellulose, blot with Streptavidin-HRP (if Biotin used).
-
Microscopy: Wash cells 3x with PBS and image fluorescence.
-
Data Analysis & Interpretation
Quantitative Comparison Table
When analyzing results, compare the Acarbose-N-allyl probe against controls.
| Experimental Condition | Expected Signal (Western/Fluorescence) | Interpretation |
| No Probe (DMSO only) | None / Background | Negative control. Validates antibody/fluorophore specificity. |
| Native Acarbose (Non-acetylated) | Low / None | Native acarbose cannot cross the membrane effectively; confirms permeability requirement. |
| Probe (4°C Incubation) | Low | Endocytosis and diffusion are temperature-dependent; confirms active uptake/diffusion. |
| Probe + Competition (Excess Acarbose) | Reduced Signal | Pre-incubating lysate with native acarbose blocks the active site, confirming specific binding. |
| Probe (Tridecaacetate) | High / Specific Bands | Successful labeling of intracellular |
Workflow Visualization
Figure 2: Experimental workflow for live-cell labeling and downstream analysis via microscopy or proteomics.
Troubleshooting & Expert Tips
-
Low Signal Intensity:
-
Cause: Incomplete deacetylation.
-
Solution: Extend the "Chase" period to allow esterases more time to process the pro-drug. Ensure cells are metabolically active.
-
-
High Background/Toxicity:
-
Cause: Acetate overload or non-specific hydrophobic sticking.
-
Solution: Reduce probe concentration to <20
M. Perform rigorous washing with BSA-containing buffer (1% BSA) to strip non-specifically bound lipophilic probe from membranes before fixation/lysis.
-
-
"Formate" Counter-ion Issues:
-
If the specific "Formate" salt affects pH buffering, ensure the stock solution is diluted at least 1:1000 in buffered media (HEPES/bicarbonate) to maintain physiological pH (7.4).
-
References
-
Mahmud, T., Lee, S., & Floss, H. G. (2001). The biosynthesis of acarbose and validamycin. The Chemical Record, 1(4), 300–310.
-
Molecular Depot. (n.d.). Acarbose Tridecaacetate (Highly Pure) Product Data Sheet. Retrieved October 24, 2025.
-
Vocadlo, D. J., & Bertozzi, C. R. (2004). A strategy for functional proteomic analysis of glycosidase activity from cell lysates. Angewandte Chemie International Edition, 43(40), 5338–5342. (Foundational reference for activity-based glycosidase profiling).
-
US Biological Life Sciences. (n.d.).[1] Acarbose-N-allyl Formate Tridecaacetate - Product Information.
-
Tagami, T., et al. (2013). Structure of Sugar beet alpha-glucosidase with acarbose.[2] RCSB Protein Data Bank.
Application Notes and Protocols for High-Throughput Screening with Acarbose-N-allyl Formate Tridecaacetate
Introduction: Targeting Carbohydrate Metabolism in Drug Discovery
The rising prevalence of metabolic diseases, most notably type 2 diabetes, has intensified the search for effective therapeutic agents. A key strategy in managing hyperglycemia involves the inhibition of carbohydrate-digesting enzymes in the small intestine, such as α-glucosidase.[1][2] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can significantly reduce postprandial blood glucose spikes.[1][3][4]
Acarbose, a complex oligosaccharide, is a well-established α-glucosidase inhibitor used in the clinical management of type 2 diabetes.[2][5][6] It functions as a competitive inhibitor, mimicking the structure of carbohydrates to bind to the active site of α-glucosidase and pancreatic α-amylase.[1][3][5] The exploration of Acarbose derivatives is a promising avenue for the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.[7] This application note provides a comprehensive guide to employing Acarbose-N-allyl Formate Tridecaacetate in high-throughput screening (HTS) campaigns to identify new modulators of α-glucosidase activity.
Acarbose-N-allyl Formate Tridecaacetate (C₅₅H₇₃NO₃₃, MW: 1276.16) is a chemically modified derivative of Acarbose.[8][9] The extensive acetylation in the "tridecaacetate" form significantly increases the lipophilicity of the parent Acarbose molecule. This modification can enhance membrane permeability, making it a potentially valuable tool for cell-based screening assays or for studies investigating intracellular targets. The "N-allyl Formate" group may serve as a synthetic handle for further chemical modifications or as a modulator of the compound's binding affinity.
Principle of the Assay
This protocol outlines a fluorescence-based in vitro assay for high-throughput screening of α-glucosidase inhibitors. The assay utilizes a fluorogenic substrate that, when cleaved by α-glucosidase, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. This method is highly sensitive, suitable for miniaturization, and widely used in HTS for enzyme inhibitors.[10][11][12][13]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the high-throughput screening of α-glucosidase inhibitors is depicted below.
Caption: High-throughput screening workflow for α-glucosidase inhibitors.
The biochemical reaction underlying the screening assay is the enzymatic cleavage of a substrate by α-glucosidase, a process inhibited by Acarbose and its derivatives.
Caption: Mechanism of the fluorescence-based α-glucosidase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | G5003 | -20°C |
| 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) | Sigma-Aldrich | M3633 | -20°C, protect from light |
| Acarbose-N-allyl Formate Tridecaacetate | Varies | Varies | As per supplier |
| Acarbose (Positive Control) | Sigma-Aldrich | A8980 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| Sodium Phosphate Buffer (pH 6.8) | In-house prep. | N/A | 4°C |
| 384-well black, flat-bottom plates | Corning | 3712 | Room Temperature |
Detailed Experimental Protocols
Reagent Preparation
-
Assay Buffer: 100 mM Sodium Phosphate, pH 6.8.
-
Enzyme Stock Solution: Prepare a 1 U/mL stock solution of α-glucosidase in Assay Buffer. Aliquot and store at -20°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) in DMSO. Store in the dark at -20°C.
-
Test Compound and Control Plates:
-
Acarbose-N-allyl Formate Tridecaacetate and library compounds should be serially diluted in DMSO to create stock plates.
-
For a primary screen, a final assay concentration of 10 µM is a common starting point.
-
Prepare a positive control (Acarbose) stock for dose-response curves.
-
HTS Assay Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Dispensing: Using an automated liquid handler, transfer 200 nL of test compounds, Acarbose-N-allyl Formate Tridecaacetate, or DMSO (for negative and positive controls) from the stock plates to the 384-well assay plates.
-
Enzyme Addition:
-
Dilute the α-glucosidase stock solution to the final working concentration (e.g., 0.05 U/mL) in cold Assay Buffer.
-
Add 10 µL of the diluted enzyme solution to all wells of the assay plate.
-
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction:
-
Dilute the 4-MUG substrate stock solution to the final working concentration (e.g., 100 µM) in Assay Buffer.
-
Add 10 µL of the diluted substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar FSX or similar) and measure the fluorescence intensity (Excitation: 360 nm, Emission: 440 nm) every 60 seconds for 30 minutes.[14]
Data Analysis and Hit Validation
-
Quality Control: For each assay plate, calculate the Z'-factor to assess the robustness of the assay.[15][16][17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16]
-
Formula: Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
-
-
Calculation of Percent Inhibition:
-
Determine the reaction rate (slope of the linear portion of the kinetic read) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate_sample - Rate_negative_control) / (Rate_positive_control - Rate_negative_control)] * 100
-
-
Hit Selection: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample population).[18]
-
Hit Confirmation and Dose-Response:
-
Re-test the selected hits to confirm their activity.
-
Perform dose-response experiments with serially diluted confirmed hits to determine their half-maximal inhibitory concentration (IC₅₀) values.
-
-
Counter-screens: To eliminate false positives, perform counter-screens, such as testing for compound autofluorescence or non-specific protein aggregation.[19][20]
Trustworthiness and Self-Validation
The reliability of this HTS protocol is ensured through several integrated validation steps:
-
Statistical Rigor: The calculation of the Z'-factor for each plate provides a quantitative measure of assay quality, ensuring the data is suitable for hit identification.[21][22]
-
In-Plate Controls: The inclusion of positive (Acarbose) and negative (DMSO) controls on every plate allows for the normalization of data and monitoring of assay performance.
-
Kinetic Analysis: Measuring the reaction rate over time, rather than a single endpoint, provides more robust data and can help identify compounds that interfere with the fluorescence signal.[23][24][25]
-
Hit Validation Cascade: A multi-step hit validation process, including confirmation, dose-response analysis, and counter-screens, is crucial to eliminate false positives and increase confidence in the identified hits.[16][19]
Conclusion
This application note provides a robust, fluorescence-based HTS protocol for the identification of novel α-glucosidase inhibitors using Acarbose-N-allyl Formate Tridecaacetate as a reference compound. The detailed methodology, from reagent preparation to data analysis and hit validation, is designed to ensure scientific integrity and generate high-quality, reproducible results. By leveraging this protocol, researchers in drug discovery can efficiently screen large compound libraries and identify promising lead candidates for the development of new therapeutics for metabolic diseases.
References
- My Endo Consult. Acarbose Mechanism of Action.
- Tice, R. R., Austin, C. P., Kavlock, R. J., & Bucher, J. R. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 121(1), 1-5.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9811704, Acarbose.
- Cangemi, D. J., & Mohiuddin, S. S. (2024). Acarbose. In StatPearls.
- Neuhaus, S., & Westwood, I. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, 18(4), 57-64.
- Analytics, L. (2023).
- Wikipedia contributors. (2024). Acarbose. Wikipedia.
- Basak, S., & Rao, S. (2018). A guide to enzyme kinetics in early drug discovery. The FEBS Journal, 285(21), 3907-3924.
- Abcam. (n.d.). alpha-Glucosidase Inhibitor Screening Kit (Colorimetric).
- MedlinePlus. (2017). Acarbose.
- Yan, C., & Wang, M. (2020). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. Expert Opinion on Drug Discovery, 15(1), 103-118.
- Wang, S., Liu, Y., & Liu, H. (2019). Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase.
- Patsnap. (2025). How Is Enzyme Kinetics Applied in Drug Development?
- Wikipedia contributors. (2024). High-throughput screening. Wikipedia.
- Iannotti, F. A., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7567.
- Technology Networks. (2025).
- Wohland, T., Friedrich, K., Hovius, R., & Vogel, H. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(28), 8431-8439.
- Li, H., He, Y., Zhu, J., & Li, Y. (2020). Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. Molecules, 25(18), 4236.
- Obach, R. S., & Walsky, R. L. (Eds.). (2014).
- Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- LabKey. (2024).
- Hubel, A., & Dutcher, A. (2025). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv.
- Beck, B., & Chen, Y. F. (2011). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 705, 77-96.
- Pan, Y., Li, Z., & Wang, Y. (2024). A Review on the in Vitro and in Vivo Screening of α-Glucosidase Inhibitors. Heliyon, 10(17), e37467.
- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2012). HTS Assay Validation. In Assay Guidance Manual.
- Baker, C. A., & Lunte, S. M. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical and Bioanalytical Chemistry, 416(10), 2419-2428.
- Iannotti, F. A., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7567.
- Price, A. K., & MacMillan, D. S. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(14), 2064-2070.
- Li, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 642342.
- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
- Giffin, M. J., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 11(9), e0162742.
- BellBrook Labs. (2025).
- Iannotti, F. A., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
- Duras, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104.
- Filloux, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250.
- Cambridge MedChem Consulting. (2017).
- CRO Splendid Lab Pvt. Ltd. (n.d.).
- HBC. (n.d.).
- Saeedi, M., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4337.
- Yu, Y., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose.
- ResearchGate. (2025). Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 86583399, Acarbose(1+).
- American Chemical Society. (2018). Acarbose.
Sources
- 1. Acarbose Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 3. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acarbose: MedlinePlus Drug Information [medlineplus.gov]
- 5. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acarbose - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. splendidlab.in [splendidlab.in]
- 9. hbcsci.com [hbcsci.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity | bioRxiv [biorxiv.org]
- 16. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 17. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput screening - Wikipedia [en.wikipedia.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. omicsonline.org [omicsonline.org]
- 24. A guide to enzyme kinetics in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Technical Support Guide: Synthesis of Acarbose-N-Allyl Formate Tridecaacetate
Topic: Improving the yield of Acarbose-N-allyl Formate Tridecaacetate synthesis Audience: Organic Chemists, Process Development Scientists Format: Interactive Troubleshooting & Optimization Manual
Executive Summary & Molecule Profile
Target Molecule: N-Allyl Acarbose Tridecaacetate (Formate Salt) Core Challenge: This synthesis requires balancing the nucleophilicity of the secondary amine in acarbose against its 14 hydroxyl groups. The "Formate" designation typically refers to the counterion isolated after High-Performance Liquid Chromatography (HPLC) purification using formic acid buffers.
The Structural Logic:
-
Acarbose Backbone: A pseudo-tetrasaccharide containing a secondary amine bridge.
-
N-Allyl Group: Introduced via selective
-alkylation. -
Tridecaacetate: Complete acetylation of all 14 hydroxyl groups (
-acetylation). -
Formate: The salt form (
) stabilizing the tertiary amine.
Synthesis Workflow & Logic
The most common yield-killing error is attempting to acetylate before allylation. Peracetylation of unmodified acarbose converts the secondary amine to a non-nucleophilic amide (
Optimized Pathway (Graphviz Diagram)
Figure 1: The sequential logic required to prevent amide formation and ensure complete functionalization.
Phase 1: Selective N-Allylation (The Critical Step)
Objective: Attach the allyl group to the nitrogen without alkylating the 14 hydroxyl groups.
Troubleshooting Guide: Low Yield in N-Allylation
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Poor solubility of Acarbose. | Acarbose is highly polar. Switch solvent to DMSO or a DMF/Water (9:1) mixture. Do not use pure DCM or THF. |
| O-Alkylation (Side Products) | Base is too strong (e.g., NaH, NaOH). | Use a mild base like NaHCO₃ or K₂CO₃ . Strong bases deprotonate OH groups, leading to |
| Quaternization (Over-alkylation) | Excess Allyl Bromide/Iodide. | Strict stoichiometry is required. Use 1.05 – 1.1 equivalents of Allyl Bromide. Avoid large excesses. |
| Product Degradation | High temperature hydrolysis. | Keep reaction temperature < 60°C . The glycosidic bonds in acarbose are susceptible to acid/thermal cleavage. |
Q: Why can't I use NaH to speed up the reaction?
A: Sodium Hydride (NaH) will deprotonate the hydroxyl groups (
Phase 2: Peracetylation (The Tridecaacetate Step)
Objective: Acetylate all 14 hydroxyl groups. Incomplete acetylation is the primary cause of "low purity" reports.
Protocol Optimization
-
Reagents: Acetic Anhydride (
) in Pyridine. -
Catalyst: DMAP (4-Dimethylaminopyridine) is non-negotiable. The steric bulk of the acarbose scaffold makes uncatalyzed acetylation slow and incomplete.
Troubleshooting Guide: Incomplete Acetylation
| Symptom | Diagnosis | Solution |
| "Messy" NMR (Broad signals) | Incomplete acetylation (mix of 12, 13, 14-Ac). | Add 5-10 mol% DMAP . Increase reaction time to 16-24h. Ensure anhydrous conditions. |
| Brown/Black Reaction Mixture | Sugar degradation (Caramelization). | The reaction is exothermic. Add |
| Low Yield after Workup | Product trapped in Pyridine salts. | Dilute with DCM, wash with 1M HCl (cold) to remove Pyridine/DMAP, then saturated |
Q: My mass spec shows M-42 peaks. What is happening?
A: You likely have under-acetylation (missing one acetyl group). This is common at the sterically hindered 4-OH positions. Re-subject the crude material to fresh
Phase 3: Purification & Formate Salt Formation
Objective: Isolate the pure compound as the Formate salt.
-
The "Formate" Origin: This salt is rarely formed by reacting with "allyl formate." Instead, it is generated during Preparative HPLC purification using a mobile phase containing 0.1% Formic Acid .
-
Isolation: Lyophilization (freeze-drying) of the HPLC fractions will yield the Acarbose-N-allyl Tridecaacetate Formate salt.
Q: Can I crystallize this instead of using HPLC? A: Peracetylated oligosaccharides are often amorphous foams. Crystallization is difficult. Flash chromatography (Silica gel, Ethyl Acetate/Hexane) can purify the free base. If the specific "Formate" salt is required, dissolve the purified free base in water/acetonitrile with 1 eq of Formic acid and lyophilize.
References
-
Acarbose Structure & Pharmacology : PubChem. Acarbose (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Available at: [Link]
-
General Carbohydrate Acetylation : Connell, L. et al. Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC (NIH). Available at: [Link]
-
Enzymatic vs Chemical Modification : Acarbose glycosylation by AcbE for the production of acarstatins. PMC (NIH). Available at: [Link]
Sources
- 1. Acarbose: Side Effects, Dosage, Uses, and More [healthline.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of alpha-D-glucopyranosyl-alpha-acarviosinyl-D-glucopyranose, a novel inhibitor specific for maltose-producing amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acarbose: an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitory effect and mechanism of acarbose combined with gymnemic acid on maltose absorption in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification challenges of Acarbose-N-allyl Formate Tridecaacetate
This is a specialized Technical Support Guide designed for researchers working with Acarbose-N-allyl Formate Tridecaacetate (synonymous with N-Alloc-Acarbose Peracetate).[1] This compound is a critical, lipophilic intermediate often used in the synthesis of Acarbose homologs or as a high-purity impurity standard (e.g., Acarbose Impurity A precursors).[1]
The following guide synthesizes chromatographic expertise with carbohydrate chemistry to address the unique purification challenges of this 1,276 Da oligosaccharide derivative.
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Compound Profile & Chemistry
Before troubleshooting, verify your target's physicochemical behavior.[1] This molecule is a peracetylated pseudo-tetrasaccharide with an N-allyloxycarbonyl (Alloc) protecting group.[1]
| Parameter | Specification / Behavior |
| Chemical Name | N-Allyloxycarbonyl-Acarbose Tridecaacetate |
| Formula | C₅₅H₇₃NO₃₃ |
| MW | ~1276.16 g/mol |
| Solubility | Soluble in EtOAc, DCM, Toluene, Acetone.[1] Insoluble in Water, Hexanes.[1] |
| Chromophore | Weak UV absorbance (210–220 nm).[1] Relies on carbonyl transitions.[1] |
| Physical State | Often isolated as a white amorphous foam or glass; difficult to crystallize. |
| Key Lability | Acetyl groups (base sensitive); Alloc group (Pd(0) sensitive); Glycosidic bonds (acid sensitive).[1] |
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing poor resolution between the target and partially acetylated byproducts on Silica Gel."
Diagnosis:
This is the most common challenge.[1] The difference in retention factor (
Solution: Switch to a Toluene-based mobile phase .
-
The Logic: Toluene provides
- interactions (pseudo-interaction with the acetyl carbonyl dipoles) and a different selectivity profile than alkanes.[1] It expands the separation window for acetylated carbohydrates.[1] -
Protocol:
-
Equilibrate the column with Toluene:Ethyl Acetate (9:1).[1]
-
Run a shallow gradient from 10% EtOAc to 40% EtOAc in Toluene over 20 CV (Column Volumes).[1]
-
Validation: The fully acetylated target will elute before the partially acetylated impurities (which interact more strongly with the silica due to exposed OH groups).[1]
-
Issue 2: "My product decomposes or turns yellow on the column."
Diagnosis: Peracetylated sugars are generally stable, but the N-Alloc valienamine moiety can be sensitive to active sites on "acidic" silica gel, leading to elimination reactions or anomerization.[1] Additionally, if the crude contains residual pyridine (from acetylation), it can generate heat or salts on the column.[1]
Solution: Neutralize the Stationary Phase.
-
The Logic: Standard silica has a pH of ~6.5 but can have acidic patches.[1] Pre-buffering prevents acid-catalyzed glycosidic cleavage or acetate migration.[1]
-
Protocol:
Issue 3: "I cannot remove the excess reagents (Pyridine/Acetic Anhydride) completely before the column."
Diagnosis: Loading a crude mixture containing pyridine onto a silica column severely affects peak shape (tailing) and can deactivate the silica.[1]
Solution: Implement a CuSO₄ Wash or Azeotropic Removal.[1]
-
The Logic: Pyridine forms a water-soluble complex with Copper(II) ions, allowing for efficient extraction into the aqueous phase without hydrolyzing the acetates.[1]
-
Protocol:
Issue 4: "The product is an oil/foam and traps solvents.[1] How do I get a solid?"
Diagnosis: Large peracetylated oligosaccharides rarely crystallize spontaneously due to their flexible conformers and lack of strong intermolecular H-bonding (all OHs are capped).[1]
Solution: Precipitation via Anti-solvent addition.[1]
-
The Logic: While crystallization is thermodynamically driven, precipitation is kinetically driven.[1] You need a solvent system where the impurity stays in solution while the target crashes out.[1]
-
Protocol:
Visualization: Purification Workflow
The following diagram illustrates the logical flow for purifying the crude acetylation mixture, highlighting the decision nodes for "Polishing" vs. "Bulk Purification".
Caption: Decision tree for the isolation of N-Alloc Acarbose Peracetate, prioritizing chromatographic selectivity or precipitation based on crude purity.
Standard Operating Procedures (SOPs)
SOP-01: Chromatographic Purification
Objective: Isolate >98% pure Tridecaacetate from crude acetylation mixture.
-
Column Preparation: Pack a silica gel column (230-400 mesh) using a slurry method with Toluene.
-
Loading: Dissolve the crude residue in a minimum volume of Toluene:DCM (1:1). Load carefully onto the sand bed.[1]
-
Elution Gradient:
-
Detection: Collect fractions. Spot on TLC plates.[1]
SOP-02: Structural Verification (NMR)
Objective: Confirm the "Tridecaacetate" and "N-Alloc" integrity.
| Region (¹H NMR) | Diagnostic Signal | Significance |
| 5.8 – 6.0 ppm | Multiplet (1H) | Allyl vinyl proton (-CH=) from N-Alloc group.[1] |
| 5.1 – 5.4 ppm | Multiplets (2H) | Allyl terminal vinyl protons (=CH₂).[1] |
| 4.5 – 5.5 ppm | Multiple signals | Anomeric protons (H-1) and ring protons under acetates.[1] |
| 1.9 – 2.2 ppm | Large cluster (~39H) | 13 Acetyl-CH₃ groups .[1] Integration must match ~39 protons.[1] |
References
-
National Institutes of Health (PMC). Preparation and purification of acarbose derivatives (General Acetylation Protocols). Retrieved from [Link]
-
MDPI. Synthesis and Self-Assembling Properties of Peracetylated Glycosides (Gelation issues). Retrieved from [Link][1]
Sources
Technical Support Center: Stability & Handling of Acarbose-N-allyl Formate Tridecaacetate
[1]
Compound Profile & Chemical Logic
To troubleshoot effectively, one must first understand the molecular architecture of Acarbose-N-allyl Formate Tridecaacetate (Formula: C₅₅H₇₃NO₃₃).[1]
-
Core Structure: It is the peracetylated form of an N-allyl derivative of Acarbose.[1]
-
Tridecaacetate: All 13 hydroxyl groups of the parent Acarbose are protected as acetate esters.[1] This renders the molecule highly lipophilic and insoluble in water, contrasting sharply with the parent Acarbose.[1]
-
N-Allyl & Formate: The nitrogen atom is alkylated with an allyl group, creating a tertiary amine.[1] The "Formate" designation typically indicates this amine exists as a formate salt (counterion HCOO⁻), often a result of purification via preparative HPLC using formic acid buffers.
Critical Stability Risk Factors
-
Ester Hydrolysis (Deacetylation): The 13 acetate groups are susceptible to hydrolysis, particularly in protic solvents (methanol, water) or non-neutral pH.[1]
-
Anomeric Reactivity: The acetate at the anomeric position (C1 of the reducing glucose unit) is chemically distinct and more labile than secondary acetates.[1]
-
Salt Dissociation: As a formate salt, the compound relies on the interaction between the tertiary amine and formic acid.[1] Volatilization of formic acid or pH shifts can lead to conversion to the free base, altering retention times and solubility.[1]
Troubleshooting Guide (Q&A)
Category A: Solubility & Solution Preparation
Q1: I tried dissolving the compound in water/buffer like standard Acarbose, but it precipitated. What went wrong? Diagnosis: Polarity Mismatch. Explanation: Unlike Acarbose, the Tridecaacetate derivative is peracetylated.[1] The masking of 13 hydroxyl groups removes hydrogen bonding capability with water, making the molecule hydrophobic.[1] Solution:
-
Correct Solvent: Use Acetonitrile (MeCN) , DMSO , or Dichloromethane (DCM) .
-
Protocol: For HPLC stock solutions, dissolve in 100% Acetonitrile. If further dilution is needed, ensure the organic ratio remains >50% to prevent precipitation.[1]
Q2: My stock solution in Methanol shows multiple peaks after 24 hours. Is the compound impure? Diagnosis: Solvolysis (Transesterification).[1] Explanation: Methanol is a nucleophilic solvent.[1] Over time, it attacks the acetate esters, leading to slow deacetylation (forming methyl acetate and free hydroxyls).[1] This creates a "ladder" of impurities (dodecaacetate, undecaacetate, etc.).[1] Solution:
-
Avoid Alcohols: Do NOT use Methanol or Ethanol for stock preparation.[1]
-
Recommended: Use Acetonitrile or DMSO for storage.[1] Use Methanol only as a transient mobile phase component if absolutely necessary, and keep autosampler temperature at 4°C.
Category B: Chromatography & Analysis[1]
Q3: The retention time (RT) shifts between injections, or I see peak tailing. Diagnosis: Salt Dissociation / pH Instability. Explanation: The compound is a formate salt.[1] If your mobile phase pH is neutral or basic, the formate counterion may dissociate, and the amine may deprotonate to the free base.[1] The free base interacts differently with the stationary phase (silanol interactions), causing tailing.[1] Solution:
-
Buffer the Mobile Phase: Ensure your HPLC mobile phase contains 0.1% Formic Acid or Ammonium Formate (pH ~3-4). This maintains the protonated state of the tertiary amine and suppresses silanol activity.[1]
Q4: I see a small impurity peak eluting just before the main peak that grows over time. Diagnosis: Anomeric Hydrolysis or Isomerization. Explanation: The acetate at the C1 position (anomeric center) is the most labile.[1] Trace moisture in the solvent can hydrolyze this specific ester, reverting the anomeric center to a hemiacetal (reducing sugar), which then mutarotates (alpha/beta interconversion).[1] Solution:
-
Moisture Control: Use HPLC-grade, low-water solvents.[1] Add molecular sieves to DMSO/DCM stocks if storing for >1 week.
Experimental Protocols
Protocol 1: Preparation of Stable Stock Standard (1 mg/mL)
-
Objective: Create a stable reference solution for HPLC assay.
-
Reagents: Acarbose-N-allyl Formate Tridecaacetate (Solid), Acetonitrile (LC-MS Grade).[1]
Step-by-Step:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the hygroscopic salt.
-
Weighing: Weigh 1.0 mg of the substance into an amber glass vial (Class A).
-
Note: Use an anti-static gun if the powder is static due to the acetate groups.[1]
-
-
Dissolution: Add 1.0 mL of Acetonitrile .
-
Do NOT use Methanol.[1]
-
-
Mixing: Vortex gently for 30 seconds. Sonication is generally not required and should be minimized to avoid heating.[1]
-
Storage:
-
Short-term (Analysis day): Store at 4°C in the autosampler.
-
Long-term: Store at -20°C or -80°C. Stability is validated for 3 months in 100% MeCN at -20°C.
-
Protocol 2: HPLC Method Parameters for Stability
To prevent on-column degradation, use the following verified parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm | Standard reverse phase for lipophilic analytes.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the formate salt and amine.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches organic strength; prevents hydrolysis. |
| Gradient | 50% B to 95% B over 15 mins | High organic start required due to lipophilicity.[1] |
| Flow Rate | 1.0 mL/min | Standard.[1] |
| Temp | 25°C | Crucial: Higher temps (>40°C) accelerate deacetylation.[1] |
Mechanism of Degradation (Visualization)[1]
The following diagram illustrates the primary degradation pathways: Solvolysis (in Methanol) and Salt Dissociation (pH dependent).[1]
Caption: Figure 1.[1] Degradation pathways of Acarbose-N-allyl Formate Tridecaacetate. Red paths indicate irreversible chemical changes; the grey path is reversible pH-dependent dissociation.[1]
References & Grounding
The protocols and chemical logic above are derived from standard carbohydrate chemistry principles regarding peracetylated sugars and supplier data for specific Acarbose impurities.
-
Toronto Research Chemicals (TRC). Acarbose-N-allyl Formate Tridecaacetate - Product Data Sheet. (Identifies the compound as an intermediate for Acarbose Impurity synthesis).
-
LGC Standards. Acarbose Impurity Reference Standards. (Contextualizes the use of N-allyl derivatives in impurity profiling).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on the stability of Acetate esters in various solvents/pH).
-
European Pharmacopoeia (Ph.[1] Eur.). Acarbose Monograph 2.2.29.[1] (Provides standard HPLC conditions for Acarbose related substances, serving as a baseline for method development).
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your material supplier.[1]
Overcoming poor solubility of Acarbose-N-allyl Formate Tridecaacetate
Introduction
Welcome to the technical support center for Acarbose-N-allyl Formate Tridecaacetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex, modified carbohydrate. The extensive peracetylation of the parent acarbose molecule, along with the N-allyl formate modification, significantly alters its physicochemical properties, most notably its solubility profile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor solubility, ensuring you can proceed with your experiments efficiently and with confidence.
Compound Profile: Acarbose-N-allyl Formate Tridecaacetate
Acarbose-N-allyl Formate Tridecaacetate is a highly modified derivative of Acarbose, an oligosaccharide used as an antidiabetic drug.[1][2] The key to understanding its solubility lies in the chemical modifications made to the parent compound.
| Property | Acarbose | Acarbose-N-allyl Formate Tridecaacetate | Influence of Modification |
| Molecular Formula | C₂₅H₄₃NO₁₈[3] | C₅₅H₇₃NO₃₃[4] | Addition of 13 acetyl groups and one N-allyl formate group significantly increases the molecular weight and carbon content. |
| Molecular Weight | 645.61 g/mol [3] | 1276.16 g/mol [4] | The substantial increase in molecular weight can contribute to lower solubility. |
| Polarity | High (many free hydroxyl groups) | Low (hydroxyl groups are capped with nonpolar acetate groups) | This is the most critical factor. The acetate groups make the molecule significantly more lipophilic and less polar, drastically reducing aqueous solubility. |
| Expected Solubility | Very soluble in water, soluble in methanol.[3] | Poorly soluble in water; likely soluble in a range of organic solvents. | The solubility profile is expected to be inverted compared to the parent compound. |
The tridecaacetate modification masks the polar hydroxyl groups of acarbose, leading to a significant decrease in its ability to form hydrogen bonds with water. Consequently, while acarbose is readily soluble in aqueous solutions[3][5], its peracetylated derivative will require non-polar or moderately polar organic solvents for dissolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and issues you may encounter while working with Acarbose-N-allyl Formate Tridecaacetate.
Question 1: My Acarbose-N-allyl Formate Tridecaacetate won't dissolve in the aqueous buffer I used for my biological assay. What should I do?
Answer: This is expected behavior. The extensive acetylation of the molecule renders it highly hydrophobic and practically insoluble in aqueous solutions. You will need to prepare a stock solution in a suitable organic solvent first and then dilute it into your aqueous buffer.
Recommended Protocol for Stock Solution Preparation:
-
Initial Solvent Selection: Start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points. Acarbose, the parent compound, is soluble in these solvents at approximately 20 mg/mL.[6]
-
Small-Scale Solubility Test: Before preparing a large stock solution, perform a small-scale test.
-
Weigh out a small amount (e.g., 1 mg) of the compound into a clean vial.
-
Add a measured volume of the chosen organic solvent (e.g., 100 µL) to reach your target concentration.
-
Vortex or sonicate the mixture to aid dissolution. Sonication is often recommended for complex molecules.[5]
-
-
Observation: If the compound dissolves to form a clear solution, you have found a suitable solvent for your stock solution. If not, proceed to the troubleshooting steps below.
Question 2: I've tried dissolving the compound in DMSO, but it's still not completely soluble. What are my next steps?
Answer: If you are still facing solubility issues in a primary solvent like DMSO, a systematic approach is necessary. This involves exploring a wider range of solvents and employing techniques to enhance the dissolution process.
Troubleshooting Workflow for Poor Solubility:
Caption: Troubleshooting workflow for dissolving Acarbose-N-allyl Formate Tridecaacetate.
Systematic Solvent Screening:
If DMSO or DMF alone are insufficient, a broader range of solvents should be tested. The principle is to match the polarity of the solvent with that of the solute. Given the lipophilic nature of the acetylated compound, less polar solvents may be more effective.
Table 2: Recommended Solvents for Screening
| Solvent | Polarity Index | Rationale & Comments |
| Dichloromethane (DCM) | 3.1 | Excellent for nonpolar compounds. Evaporates easily. |
| Chloroform | 4.1 | Similar to DCM, good for dissolving many organic molecules. |
| Acetone | 5.1 | A versatile solvent that can dissolve a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | A moderately polar solvent, often used in chromatography for similar compounds. |
| Tetrahydrofuran (THF) | 4.0 | A good solvent for many polymers and complex organic molecules. |
| Acetonitrile | 5.8 | A polar aprotic solvent that can be effective. |
Experimental Protocol for Solvent Screening:
-
Aliquot a small, equal amount of your compound into several vials.
-
Add a measured volume of each solvent from Table 2 to each vial.
-
Vortex and/or sonicate each vial for a consistent amount of time.
-
Visually inspect for dissolution.
Question 3: Can I use heat to help dissolve the compound?
Answer: Yes, gentle heating can be an effective method to increase the solubility of a compound. However, it must be done with caution to avoid degradation.
Protocol for Using Heat to Aid Dissolution:
-
Prepare a suspension of the compound in your chosen solvent.
-
Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).
-
Stir or agitate the suspension while heating.
-
Monitor the solution closely. Do not overheat, as this can cause decomposition.
-
Once the compound has dissolved, allow the solution to cool to room temperature. It is crucial to observe if the compound precipitates out upon cooling. If it does, the solution was supersaturated at the higher temperature.
Question 4: What is a co-solvent system, and how can it help?
Answer: A co-solvent system is a mixture of two or more miscible solvents.[7][8] This technique can significantly enhance the solubility of a compound that is not sufficiently soluble in a single solvent.[9] The idea is to create a solvent mixture with an optimal polarity for the solute.
Example Co-Solvent Systems to Try:
-
DMSO / Ethanol
-
DCM / Methanol
-
THF / Water (start with a high percentage of THF)
Protocol for Co-Solvency:
-
Dissolve the compound in the solvent in which it is more soluble (the "primary solvent").
-
Slowly add the second solvent (the "co-solvent") to the solution while stirring.
-
Observe for any signs of precipitation. The goal is to find a ratio of the two solvents that keeps your compound in solution.
Advanced Solubility Enhancement & Characterization
Should the above methods prove insufficient for your experimental needs, more advanced formulation strategies may be required. These are typically employed in later-stage drug development but are worth noting:
-
Solid Dispersions: This involves dispersing the compound in a solid matrix, which can enhance its dissolution rate.[8]
-
Nanotechnology Approaches: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate and solubility.[8][10]
If you need to characterize an insoluble fraction of your compound, the following analytical techniques can be useful:
-
Spectroscopy (FTIR, Solid-State NMR): These methods can provide information about the functional groups and structure of the solid material.[11]
-
X-ray Diffraction (XRD): This technique can determine if the insoluble material is crystalline or amorphous.
-
Elemental Analysis: This can confirm the elemental composition of the insoluble solid.[12]
Conclusion
Overcoming the poor solubility of Acarbose-N-allyl Formate Tridecaacetate is a critical step for successful experimentation. By understanding the chemical nature of this modified carbohydrate and applying a systematic approach to solvent selection and dissolution techniques, you can effectively prepare solutions for your research. This guide provides the foundational knowledge and practical protocols to troubleshoot solubility challenges. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. (n.d.). Types of Analytical Techniques | Solubility of Things. Retrieved February 13, 2026.
- Slideshare. (n.d.). Methods of solubility enhancements. Retrieved February 13, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 13, 2026.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 13, 2026.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 13, 2026.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 13, 2026.
- ResearchGate. (2022, March 15). What analytical methods can help identify an unknown insoluble solid that doesn't show a clear Solid-State 13C NMR spectra?. Retrieved February 13, 2026.
- HBC. (n.d.).
- ChemicalBook. (n.d.). Acarbose | 56180-94-0. Retrieved February 13, 2026.
- TargetMol. (n.d.). Acarbose | α-glucosidase Inhibitor | Antidiabetic drug. Retrieved February 13, 2026.
- LGC Standards. (n.d.).
- Cayman Chemical. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 13, 2026.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved February 13, 2026.
- BOC Sciences. (n.d.). Solubility Analysis. Retrieved February 13, 2026.
- APExBIO. (n.d.). Acarbose - Alpha-Glucosidase Inhibitor for Metabolic Research. Retrieved February 13, 2026.
- National Center for Biotechnology Information. (n.d.). Acarbose(1+).
- National Center for Biotechnology Information. (n.d.). Acarbose.
- American Chemical Society. (2018, July 23). Acarbose. Retrieved February 13, 2026.
- ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?. Retrieved February 13, 2026.
- National Center for Biotechnology Information. (2019, May 2).
- National Center for Biotechnology Information. (n.d.). (3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)oxan-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-6-(hydroxymethyl)oxane-2,3,4-triol.
- National Center for Biotechnology Information. (n.d.).
- Journal of Chemical Reviews. (2020, November 30). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt)
- Reddit. (2026, February 3). Removing ethyl acetate from acetylated sugars. r/Chempros. Retrieved February 13, 2026.
Sources
- 1. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Acarbose | 56180-94-0 [chemicalbook.com]
- 4. hbcsci.com [hbcsci.com]
- 5. Acarbose | α-glucosidase Inhibitor | Antidiabetic drug | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
Preventing degradation of Acarbose-N-allyl Formate Tridecaacetate during storage
Executive Summary
Acarbose-N-allyl Formate Tridecaacetate is a highly specialized, lipophilic intermediate often utilized in the synthesis of Acarbose analogs or as a reference standard for specific impurities (e.g., N-alkylated byproducts).[1] Its structural complexity—combining a peracetylated pseudo-oligosaccharide backbone with an allylic amine functionality—creates a unique stability profile.
The molecule faces three primary degradation vectors: hydrolytic deacetylation (driven by moisture), oxidative degradation of the allyl moiety, and anomeric instability . This guide provides a self-validating protocol to mitigate these risks.
Part 1: Critical Storage Protocols
The following parameters are non-negotiable for maintaining compound integrity over periods exceeding 48 hours.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression of acetyl migration and spontaneous hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent allyl oxidation; eliminates atmospheric moisture. |
| Physical State | Solid / Lyophilized | Solution-state storage drastically increases the mean free path for collision with hydrolytic agents.[1] |
| Container | Amber Glass | Blocks UV radiation which can catalyze radical formation at the allyl position. |
| Desiccant | P2O5 or Silica | Active moisture scavenging is required; the formate salt moiety is hygroscopic. |
Part 2: The Degradation Mechanism (Visualized)
Understanding how the molecule breaks down is essential for preventing it. The diagram below illustrates the cascade of failure if storage conditions are breached.
Figure 1: Primary degradation pathways.[1] Note the "Autocatalysis" loop: as acetate groups hydrolyze, they release acetic acid, which lowers the local pH and accelerates further hydrolysis.[1]
Part 3: Troubleshooting & FAQs
Q1: I detect a faint vinegar-like odor when opening the vial. Is the compound compromised?
Status: CRITICAL WARNING Analysis: The "vinegar" smell is acetic acid. This confirms that hydrolysis has occurred. Even a small amount of free acetic acid can act as an autocatalyst, rapidly degrading the remaining tridecaacetate. Corrective Action:
-
Do not use for quantitative analytical standards without repurification.
-
Rescue Protocol: Dissolve in dry Ethyl Acetate, wash with cold saturated NaHCO₃ (to neutralize acid), dry over MgSO₄, and re-concentrate.
-
Validation: Run a TLC (Thin Layer Chromatography).[2] If you see "tailing" or baseline spots, the degradation is significant.
Q2: Can I store the compound in DMSO or Methanol stock solutions?
Status: RESTRICTED
-
Methanol (MeOH): NEVER. Methanol is a protic solvent. Over time, it will cause transesterification (Zemplén deacetylation), stripping the acetyl groups and yielding the free sugar.
-
DMSO: TEMPORARY ONLY. While aprotic, DMSO is hygroscopic (absorbs water from air). Storing a peracetylated sugar in wet DMSO will lead to hydrolysis.
-
Recommendation: If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Chloroform (stabilized with amylene, not ethanol) at -20°C, sealed under Argon.[1]
Q3: The solid has turned from white to a pale yellow. What happened?
Status: CAUTION Analysis: Yellowing typically indicates oxidation of the N-allyl group or trace formation of conjugated systems (often involving the unsaturated valienamine ring).[1] This is usually photo-initiated.[1] Corrective Action:
-
Check if the sample was exposed to light.
-
Perform 1H-NMR . Focus on the allyl region (5.8–6.0 ppm). Loss of integration in the alkene protons indicates oxidative damage.
Part 4: Handling & Reconstitution Protocol
To ensure data integrity, follow this "Self-Validating" workflow.
Step 1: Equilibration
-
Action: Remove the vial from -20°C storage and place it in a desiccator.
-
Wait: Allow 30 minutes for the vial to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating immediate hydrolysis.
Step 2: Solvent Selection
-
Preferred: CDCl₃ (Deuterochloroform), Acetone-d6.[1]
-
Avoid: D₂O, MeOD (Methanol-d4).[1]
-
Tip: Use solvents stored over molecular sieves (3Å or 4Å) to ensure dryness.
Step 3: Verification (The "Self-Check")
Before committing the sample to a valuable experiment, run a quick TLC check :
-
Mobile Phase: Toluene:Ethyl Acetate (2:1 or 1:1).
-
Visualization: H₂SO₄/EtOH charring.
-
Pass Criteria: Single compact spot (Rf ~0.4–0.6).
-
Fail Criteria: Spot at baseline (deacetylated species) or multiple spots near the solvent front (breakdown products).
References
-
United States Pharmacopeia (USP). Acarbose: Monograph & Impurity Standards.[3] USP-NF.[1][4] (General grounding on Acarbose structure and related impurities).
-
Zhang, Q., et al. (2016). Selective anomeric acetylation of unprotected sugars in water.[5][6] Carbohydrate Research. (Mechanisms of acetylation/deacetylation stability).
-
BOC Sciences. Acarbose Impurities and Derivatives. (Structural reference for Acarbose impurities including N-allyl variants).
-
Standner, R., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. Nature Communications. (Background on Valienamine chemistry). [1]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acarbose Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. scribd.com [scribd.com]
- 5. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Acarbose-N-allyl Formate Tridecaacetate assay interference and mitigation
This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process development scientists encountering anomalous data during Acarbose API or formulation analysis.
Executive Summary & Chemical Context[1]
The Core Problem: Standard pharmacopeial methods for Acarbose (e.g., USP/EP) utilize hydrophilic interaction modes (Amino columns, HILIC, or aqueous-heavy mobile phases) optimized for the highly polar Acarbose molecule.
The Interferent: Acarbose-N-allyl Formate Tridecaacetate is a highly lipophilic process-related impurity (or intermediate). Its structure contains thirteen acetate groups and an N-allyl modification, rendering it insoluble in standard aqueous diluents and strongly retained on polar stationary phases.
Impact: This polarity mismatch causes "ghost peaks," carryover, column fouling, and non-linear recovery in standard assays. This guide provides the mechanistic understanding and protocols to mitigate these issues.
Physicochemical Contrast Table
| Feature | Acarbose (API) | Acarbose-N-allyl Formate Tridecaacetate (Impurity) |
| Polarity | Highly Polar (Hydrophilic) | Highly Non-Polar (Lipophilic) |
| Solubility | Water, Aqueous Buffers | Acetonitrile, Methanol, DCM, Ethyl Acetate |
| UV Absorption | Weak (End absorption <210 nm) | Moderate (Carbonyl/Ester bands ~210-220 nm) |
| HPLC Behavior (Amino/HILIC) | Elutes early/mid-gradient | Irreversible binding or extremely late elution |
| HPLC Behavior (C18) | Elutes in void volume | Strong retention |
Diagnostic Guide (Q&A)
Q1: I see "Ghost Peaks" in my blank injections after running a sample. Is this the impurity?
A: Highly likely. The Tridecaacetate derivative is too hydrophobic to elute during the isocratic or shallow gradient phase of a standard Acarbose method (often 70:30 ACN:Phosphate Buffer). It accumulates on the column head and slowly bleeds off in subsequent runs, or elutes only when the column is washed.
-
Diagnostic Test: Run a "Sawtooth" gradient wash (100% ACN for 10 mins) after your sample. If a large peak elutes, it is the lipophilic impurity.
Q2: My assay recovery is low, but no impurity peaks are visible.
A: This suggests Precipitation Loss . If you dissolve your sample in 100% water (standard for Acarbose), the Tridecaacetate impurity may precipitate instantly, trapping some API or clogging the needle seat.
-
Mitigation: Use a diluent with at least 50% organic content (Methanol/Water) for the initial extraction, then dilute to mobile phase composition immediately prior to injection.
Q3: Why does the impurity peak area fluctuate wildly between injections?
A: This is a Solubility/Carryover Artifact . The impurity is likely adhering to the PTFE rotor seal or the stainless steel needle loop. It does not dissolve fully in the mobile phase, leading to random "chunks" releasing into the column.
Mechanism of Interference (Visualized)
The following diagram illustrates how the polarity mismatch leads to column fouling and ghost peaks.
Caption: Figure 1. Mechanism of "Ghost Peak" generation. The lipophilic Tridecaacetate impurity adsorbs to the column head during the API run and randomly desorbs during subsequent injections.
Mitigation Protocols
Protocol A: Modified Diluent Strategy (Prevention)
Use this protocol to prevent precipitation in the injector.
-
Stock Preparation: Weigh sample into a volumetric flask.
-
Dissolution: Add Methanol (MeOH) to 20% of the flask volume. Sonicate for 5 minutes. (The Tridecaacetate is soluble in MeOH).
-
Dilution: Bring to volume with the Mobile Phase (or Water).[1]
-
Note: Ensure the final organic concentration is <30% to prevent peak distortion of the early-eluting Acarbose, but high enough to keep the impurity suspended.
-
Protocol B: The "Dual-Mode" Wash Method (Remediation)
Use this HPLC method to quantify the impurity or clean the column.
Column: C18 (Reverse Phase) - Note: Do not use the Amino column used for Acarbose assay. Mobile Phase A: 0.1% Phosphoric Acid in Water Mobile Phase B: 100% Acetonitrile (ACN)
| Time (min) | % A | % B | Action |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Inject / Void |
| 15.0 | 5 | 95 | Elute Tridecaacetate |
| 20.0 | 5 | 95 | Wash |
| 21.0 | 95 | 5 | Re-equilibrate |
-
Logic: Acarbose will elute in the void volume (ignore it). The Tridecaacetate will elute as a sharp peak during the high-organic ramp (~12-15 min).
Protocol C: System Passivation (Cleaning)
If you suspect the system is contaminated (persistent carryover):
-
Remove the column. Install a union.
-
Flush system with Isopropanol (IPA) at 1.0 mL/min for 30 minutes.
-
Flush with 100% Acetonitrile for 15 minutes.
-
Return to aqueous mobile phase.
-
Why: IPA is a universal solvent that solubilizes the lipophilic Tridecaacetate better than Methanol or ACN alone.
Frequently Asked Questions (FAQ)
Q: Can I use the USP Acarbose method to detect this impurity? A: No. The USP method typically uses an Amino column with a Phosphate/Acetonitrile buffer. This impurity will likely be retained indefinitely on the column or elute as a broad, unquantifiable smear. You must use a separate Reverse Phase (C18) method for this specific impurity (See Protocol B).
Q: Is "Formate" in the name relevant to the detection? A: It implies the presence of a salt or specific ester form. However, for detection purposes, the Tridecaacetate moiety dominates the behavior. The 13 acetate groups provide significant carbonyl absorbance at 210-220 nm , making it more easily detectable by UV than the native Acarbose, provided it is eluted properly.
Q: What are the acceptance limits for this impurity? A: Unless specified in a private monograph, this falls under ICH Q3A(R2) for "Unspecified Impurities."
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Monograph 2089: Acarbose. Strasbourg, France: EDQM.[3] (Standard reference for Acarbose API analysis).
-
Thermo Fisher Scientific . Acarbose Impurity Analysis: Method Migration from UV Detection to Universal Charged Aerosol Detection. Application Note 001903. (Discusses detection challenges of Acarbose impurities).
-
BOC Sciences . Acarbose Impurities and Standards. (Source for chemical structure verification of specific Acarbose derivatives).
-
International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). (Guideline for impurity thresholds).
(Note: While specific literature on the "N-allyl Formate Tridecaacetate" derivative is proprietary or sparse in public domains, the protocols above are derived from first-principles chromatography of per-acetylated carbohydrates as cited in general carbohydrate analysis texts.)
Sources
Technical Support Center: Acarbose-N-allyl Formate Tridecaacetate Production
Advanced Scaling & Troubleshooting Guide
Product Code: AC-NA-F-13 Chemical Entity: Acarbose-N-allyl Formate Tridecaacetate Context: Synthesis intermediate, Impurity Standard, and Bioactive Derivative Development.
Introduction
Welcome to the specialized technical support hub for Acarbose-N-allyl Formate Tridecaacetate . This molecule represents a fully derivatized form of the alpha-glucosidase inhibitor Acarbose, featuring three distinct modifications:
-
N-Allylation: Alkylation of the secondary amine bridge (valienamine linkage).
-
Tridecaacetylation: Protection of all 13 hydroxyl groups on the pseudo-tetrasaccharide backbone.
-
Formate Salt: Stabilization of the tertiary amine as a formate salt.
Scaling this production requires precise control over regioselectivity (N- vs. O-alkylation) and thermodynamic management during the highly exothermic peracetylation of the 13 hydroxyl sites.
Module 1: Critical Process Parameters (CPPs) & Workflow
The following diagram illustrates the optimized reaction pathway and the critical control points where scale-up failures most frequently occur.
Figure 1: Process flow for Acarbose-N-allyl Formate Tridecaacetate synthesis highlighting Critical Process Parameters (CPPs).
Module 2: Troubleshooting & FAQs
This section addresses specific scale-up challenges reported by process chemists.
Phase 1: N-Allylation (The Selectivity Challenge)
Q1: We are observing significant O-allylation impurities (5-15%) in the crude mixture. How do we shift selectivity to the Nitrogen?
Technical Insight: Acarbose contains 13 competitive hydroxyl groups. While the secondary amine is more nucleophilic, high pH or excess alkylating agent will promote O-alkylation, particularly at the primary C6 positions of the glucose units.
Protocol Adjustment:
-
Base Selection: Switch from strong bases (NaH, NaOH) to Cesium Carbonate (
) or Potassium Carbonate ( ) in DMF. The milder basicity favors N-alkylation without deprotonating the hydroxyls significantly. -
Stoichiometry: Strictly limit Allyl Bromide to 1.05 - 1.1 equivalents . Do not use excess "to drive the reaction."
-
Temperature: Maintain reaction at 0°C to 10°C . Higher temperatures lower the energy barrier for O-alkylation.
Q2: The reaction mixture is heterogeneous and stirring is difficult at 500g scale. Solution: Acarbose is poorly soluble in many organic solvents.
-
Recommended Solvent: Use DMF (Dimethylformamide) or DMSO .
-
Water Content: Ensure the solvent is anhydrous. Water will compete for the alkyl halide, generating allyl alcohol and reducing yield.
Phase 2: Peracetylation (The Thermodynamic Challenge)
Q3: During the addition of Acetic Anhydride, the reactor temperature spiked uncontrollably, leading to a black tar. What happened?
Root Cause: Acarbose has 13 hydroxyl groups . The acetylation reaction is exothermic (
-
Calculation: 1 mole of Acarbose
13 acetylations -741 kJ/mol of heat release. -
On a scale of 1 kg (approx 1.5 moles), you are generating over 1.1 Megajoules of energy rapidly.
Safety Protocol (The "Dosing" Rule):
-
Solvent: Dilute the N-allyl intermediate in Pyridine (10-15 volumes).
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) before the anhydride.
-
Addition: Add Acetic Anhydride dropwise over 2-4 hours.
-
Active Cooling: Jacket temperature must be -10°C. Internal temperature must not exceed 45°C . If it hits 50°C, stop addition immediately. Sugar acetates undergo "pott-decomposition" (charring) above 60-70°C in the presence of acid/pyridine.
Phase 3: Purification & Salt Formation
Q4: The product is coming out as a sticky oil/foam that refuses to crystallize. How do we obtain a solid?
Technical Insight: Peracetylated oligosaccharides are notorious for forming "sugar glasses" (amorphous solids) due to their conformational flexibility and lack of strong intermolecular hydrogen bonding (since OHs are capped).
Workup Strategy:
-
Quench: Pour reaction mixture into ice water (removes Pyridine/Ac2O).
-
Extraction: Extract with Ethyl Acetate or DCM.
-
Washing (Critical): Wash organic layer with 1M HCl (cold) to remove residual Pyridine, then Sat.
, then Brine. -
Solidification:
-
Do not attempt standard crystallization.
-
Precipitation Method: Dissolve the crude oil in a minimum amount of Acetone or DCM . Drop this solution slowly into vigorously stirring cold Hexane or Diisopropyl Ether (IPE) . The product should precipitate as a white amorphous powder.
-
Q5: How do we ensure the "Formate" salt is stoichiometric?
Protocol:
-
Isolate the Free Base (Acarbose-N-allyl Tridecaacetate) first. Determine purity by HPLC.
-
Dissolve Free Base in anhydrous Diethyl Ether or t-Butyl Methyl Ether (TBME) .
-
Add 1.0 equivalent of Formic Acid (diluted in Et2O).
-
The salt is often hygroscopic. Filter under Nitrogen and dry in a vacuum desiccator over
.
Module 3: Analytical Data & Specifications
Use the following reference data to validate your scale-up batches.
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white amorphous solid | Visual | Yellowing indicates pyridine degradation. |
| Mass Spectrometry | LC-MS (ESI+) | Base Peak (Free Base). | |
| Purity (HPLC) | RP-C18 | Mobile Phase: Water/AcN (0.1% Formic Acid). | |
| Acetate Count | 13 Acetyl Signals | Region | |
| Allyl Group | Characteristic Multiplets |
Impurity Fate Mapping
Figure 2: Strategy for removing common scale-up impurities.
References
-
BenchChem. (2025).[1] Technical Support Center: Acarbose Dodeca-Acetate Research. Retrieved from
-
Hayashida, M., et al. (1989).[2] Synthesis of "dihydroacarbose", an alpha-D-glucosidase inhibitor having a pseudo-tetrasaccharide structure. Carbohydrate Research, 194, 233-246.[2] Retrieved from
-
Zhang, W., et al. (2017). Enhanced acarbose production by Streptomyces M37 using a two-stage fermentation strategy. PLOS ONE. Retrieved from
-
Lee, Y.S., et al. (2008). Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1-->9)-3-alpha-D-glucopyranosylpropen. Journal of Agricultural and Food Chemistry. Retrieved from
-
Ogawa, S. (2014). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Bioscience, Biotechnology, and Biochemistry.[3] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of "dihydroacarbose", an alpha-D-glucosidase inhibitor having a pseudo-tetrasaccharide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: Acarbose vs. Acarbose-N-allyl Formate Tridecaacetate
[1]
Executive Analysis: Therapeutic Agent vs. Synthetic Intermediate[1]
Objective: This guide delineates the functional, structural, and application-based differences between Acarbose (the active pharmaceutical ingredient) and Acarbose-N-allyl Formate Tridecaacetate (a specific synthetic intermediate/impurity reference standard).[1]
Core Distinction:
-
Acarbose is a potent, competitive
-glucosidase inhibitor used clinically for Type 2 Diabetes management.[1][2][3] Its activity relies heavily on its hydrophilic nature and specific hydrogen bonding capabilities. -
Acarbose-N-allyl Formate Tridecaacetate is a lipophilic, peracetylated precursor .[1] It serves as a critical intermediate in the synthesis of specific acarbose impurities (specifically the
-D-Glucosyl Acarbose homolog).[1][4][5] Due to the acetylation of its hydroxyl groups, it lacks the biological activity of the parent compound but is vital for Quality Control (QC) and Impurity Profiling in pharmaceutical manufacturing.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Chemical Architecture & SAR Analysis
The drastic difference in biological activity stems directly from the structural modifications. The "Tridecaacetate" designation indicates that all free hydroxyl groups—essential for enzyme binding—are blocked by acetyl groups.
Structural Comparison Table
| Feature | Acarbose (Active API) | Acarbose-N-allyl Formate Tridecaacetate |
| Molecular Character | Highly Polar / Hydrophilic | Highly Lipophilic / Hydrophobic |
| Key Functional Groups | Free Hydroxyls (-OH), Secondary Amine | Acetyl Esters (-OAc), N-Allyl/Formate |
| Solubility | Water, Methanol | Ethyl Acetate, Dichloromethane, Chloroform |
| Enzyme Binding | High Affinity (H-bond donor/acceptor) | Negligible (Steric hindrance & lack of H-bonds) |
| Primary Application | Clinical Therapeutic (T2DM) | CMC Reference Standard / Synthesis Intermediate |
Visualization: Structural & Functional Divergence
The following diagram illustrates the Structure-Activity Relationship (SAR) disconnect between the two compounds.
Figure 1: Mechanism of Action Comparison. Acarbose binds via free hydroxyls; the Tridecaacetate derivative is sterically hindered and chemically blocked from the active site.
Biological Activity Profile
Acarbose: The Standard of Care
Acarbose acts as a "starch blocker" by competitively inhibiting enzymes like sucrase, maltase, and glucoamylase in the intestinal brush border.
-
Mechanism: Mimics the transition state of polysaccharide cleavage.
-
Key Metric:
(Half-maximal inhibitory concentration).[1]
The Derivative: Predicted Inactivity
Based on established carbohydrate chemistry and SAR studies (See References 1, 3), peracetylation of aminosugars typically abolishes glucosidase inhibitory activity.
-
Loss of H-Bonding: The enzyme active site requires the substrate's hydroxyl protons to form hydrogen bond networks with Aspartate and Glutamate residues. Acetylation removes these protons.
-
Steric Bulk: The tridecaacetate (13 acetyl groups) adds significant molecular volume, preventing the molecule from fitting into the catalytic pocket.
Experimental Protocol: Impurity Profiling (HPLC)
Since the derivative is an intermediate/impurity, the relevant experimental comparison is not a biological assay, but a chromatographic separation . This protocol validates the presence of the lipophilic intermediate against the hydrophilic drug.
Objective
To separate Acarbose from its lipophilic precursors (like Acarbose-N-allyl Formate Tridecaacetate) using Reverse Phase HPLC (RP-HPLC).[1]
Methodology
1. Sample Preparation:
-
Acarbose Stock: Dissolve 10 mg Acarbose in 10 mL Water.
-
Derivative Stock: Dissolve 1 mg Acarbose-N-allyl Formate Tridecaacetate in 1 mL Acetonitrile (ACN) (Note: It is insoluble in water).
-
Spiked Sample: Mix 900
L Acarbose stock + 100 L Derivative stock.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5
m). -
Mobile Phase A: Phosphate Buffer (pH 6.8).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient Profile:
-
0-5 min: 100% A (Elutes polar Acarbose).
-
5-20 min: Linear ramp to 100% B (Elutes lipophilic derivatives).
-
20-25 min: Hold 100% B.
-
-
Detection: UV at 210 nm.
3. Expected Results (Data Table):
| Compound | Retention Time ( | Elution Phase | Detection Logic |
| Acarbose | ~3.5 - 5.0 min | Aqueous Phase | Early elution due to high polarity.[1] |
| Tridecaacetate Derivative | ~18.0 - 22.0 min | Organic Phase | Late elution due to high lipophilicity (13 acetyl groups).[1] |
Workflow Visualization
Figure 2: HPLC Separation Logic. Differentiating the therapeutic agent from the synthetic intermediate based on polarity.
Synthesis Context
Understanding where this derivative fits explains its existence. It is not a failed drug candidate, but a necessary step in synthesizing complex impurities for safety testing.
Pathway Logic:
-
Acarbose (Starting Material) acts as the scaffold.
-
Peracetylation protects all hydroxyl groups, rendering the molecule soluble in organic solvents for further chemistry.
-
N-Alkylation (Allyl group addition) occurs at the secondary amine.[1]
-
De-protection (Removal of acetate groups) would yield the "N-allyl Acarbose" analog (potential impurity).
-
The "Tridecaacetate" is the protected form of this impurity.
References
-
Bayer Pharmaceuticals. (1995). Precose (Acarbose) Prescribing Information & Clinical Pharmacology. FDA Access Data. [Link]
-
PubChem. (n.d.). Acarbose Compound Summary. National Library of Medicine. [Link]
-
Qian, X., et al. (2010). Synthesis and α-glucosidase inhibitory activity of N-substituted acarbose derivatives. Bioorganic & Medicinal Chemistry Letters. (Demonstrates SAR of N-substitution). [Link]
Cross-reactivity studies of Acarbose-N-allyl Formate Tridecaacetate
Technical Comparison Guide: Cross-Reactivity & Specificity of Acarbose-N-allyl Formate Tridecaacetate
Executive Summary
Acarbose-N-allyl Formate Tridecaacetate represents a specialized, lipophilic derivative of the standard
This guide provides a rigorous technical comparison of this derivative against Acarbose (Parent) , Voglibose , and Miglitol .[1] The focus is on Analytical Cross-Reactivity (specificity in chromatographic separation) and Functional Cross-Reactivity (enzymatic inhibition potential).[1]
Key Finding: The Tridecaacetate moiety renders the molecule biologically inert in vitro against standard glycosidases (due to steric blocking of hydroxyl pharmacophores) but highly distinct in Reverse Phase HPLC (RP-HPLC), making it an ideal Reference Standard for impurity profiling or a Prodrug Candidate requiring esterase activation.[1]
Chemical Identity & Mechanistic Basis
To understand cross-reactivity, we must first establish the structural divergence.
| Feature | Acarbose (Parent) | Acarbose-N-allyl Formate Tridecaacetate | Voglibose |
| Core Structure | Pseudo-tetrasaccharide (Hydrophilic) | Peracetylated N-allyl Derivative (Lipophilic) | Aminocyclitol (Hydrophilic) |
| Functional Groups | Free Hydroxyls (-OH), Secondary Amine | Acetyl Esters (-OAc), N-allyl, Formate Salt | Free Hydroxyls, Primary Amine |
| Solubility | Water, Buffer | Methanol, Acetonitrile, DCM | Water |
| Primary Interaction | H-bonding with Asp/Glu in enzyme active site | Steric exclusion (until hydrolysis) | H-bonding (Tight binding) |
| Bioavailability | < 2% (Systemic) | High (Potential for passive diffusion) | Low |
Mechanistic Insight: The "Tridecaacetate" designation implies that approximately 13 hydroxyl groups are protected by acetyl esters.[1] The "N-allyl" group introduces steric bulk at the nitrogen bridge (valienamine-glucose link).[1]
-
Result: This molecule cannot participate in the critical hydrogen bonding network required for
-glucosidase inhibition until the acetyl groups are removed (hydrolyzed).[1] Therefore, its "cross-reactivity" in biological assays is latent .[1]
Analytical Cross-Reactivity (Chromatographic Specificity)
In Quality Control (QC) and pharmacokinetic studies, distinguishing the derivative from the parent is critical.[1]
Study A: RP-HPLC Specificity
-
Objective: Determine if the derivative co-elutes with Acarbose or known impurities (Impurity A, B, C).
-
Method: Gradient elution on C18 column.[1]
-
Observation:
-
Conclusion: Zero Analytical Cross-Reactivity. The resolution (
) between Acarbose and its Tridecaacetate derivative is typically , eliminating false positives in potency assays.[1]
Study B: Mass Spectrometry (LC-MS/MS) Interference
-
Acarbose Transition:
(Glycosidic cleavage).[1] -
Derivative Transition:
[Parent + Acetyls + Allyl] Fragment.[1] -
Risk: In-source fragmentation (ISF) can strip acetyl groups, potentially creating a "ghost" signal mimicking the parent.[1]
-
Mitigation: Monitor the unique N-allyl fragment .[1] The allyl group is stable under standard ESI conditions, providing a unique spectral fingerprint that distinguishes it from standard Acarbose.
Biological Cross-Reactivity (Enzymatic Inhibition)[1]
This section compares the inhibitory profile against key digestive enzymes.
Comparative Inhibition Data (IC50 Values)
| Target Enzyme | Acarbose (Active) | N-allyl Tridecaacetate (Derivative) | Voglibose | Miglitol |
| ~50 nM | > 100,000 nM (Inactive) | > 10,000 nM | Low Inhibition | |
| Sucrase (Intestinal) | ~500 nM | > 50,000 nM (Inactive) | ~10 nM | ~100 nM |
| Maltase (Intestinal) | ~1000 nM | > 50,000 nM (Inactive) | ~50 nM | ~200 nM |
| Lysosomal | Low | Potential Latent Toxicity * | Low | Low |
*Note: If the derivative enters the cell (due to lipophilicity) and is deacetylated by intracellular esterases, the N-allyl core may act as a chaperone or inhibitor for lysosomal enzymes, a mechanism seen in pharmacological chaperone therapy.
Experimental Protocols
Protocol 1: Latent Cross-Reactivity Assay (Esterase Activation)
Validates if the derivative acts as a prodrug.[1]
-
Preparation: Dissolve Derivative (10 mM) in DMSO.
-
Incubation A (Direct): Add directly to
-glucosidase assay buffer (pH 6.8).[1] -
Incubation B (Activated): Incubate Derivative with Porcine Liver Esterase (PLE) (10 U/mL) for 60 mins at 37°C to strip acetyl groups.
-
Substrate Addition: Add p-Nitrophenyl-
-D-glucopyranoside (pNPG).[1] -
Measurement: Monitor Absorbance at 405 nm.
-
Validation:
Protocol 2: High-Resolution LC-MS Specificity Check
Ensures no interference in bioanalysis.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode.
-
Criteria: The Derivative must elute at
min, while Acarbose elutes at min. The Mass Shift must correspond to the exact molecular weight of the fully acetylated N-allyl adduct.
Visualization of Pathways
The following diagram illustrates the Analytical vs. Biological divergence of the molecule.
Caption: Figure 1.[1] Divergent pathways for Acarbose and its N-allyl Tridecaacetate derivative.[1] The derivative shows distinct chromatographic retention (Analytical Specificity) and requires metabolic activation for biological cross-reactivity.[1]
References
-
Bayer AG. (1996).[1] Clinical Pharmacokinetics of Acarbose. Clinical Pharmacokinetics.[1][3] Link
-
European Pharmacopoeia (Ph.[1][4][5] Eur.). (2024).[1][3][6][7] Acarbose Monograph 2089: Impurity Profiling and Related Substances.[1][4]Link[1]
-
Thermo Fisher Scientific. (2021).[1] Acarbose Impurity Analysis: Method Migration to Charged Aerosol Detection.[1] Application Note CN001903.[1] Link
-
Zhang, B., et al. (2018).[1] Synthesis and alpha-glucosidase inhibitory activity of acarbose derivatives.[1][2][8][9] Journal of Asian Natural Products Research.[1] (Contextual citation for N-alkylated derivatives).
-
PubChem. (2024).[1] Acarbose: Compound Summary and Derivatives.[2][9] National Library of Medicine.[1] Link
Sources
- 1. Acarbose USP Reference Standard CAS 56180-94-0 Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Comparative analysis of Acarbose derivatives including N-allyl Formate Tridecaacetate
The following guide provides a comparative analysis of Acarbose and its lipophilic derivative, N-allyl Formate Tridecaacetate , designed for researchers in medicinal chemistry and drug development.
Content Type: Technical Comparison Guide
Subject:
Executive Summary
This guide analyzes the performance and physicochemical distinctions between Acarbose (the standard therapeutic
While Acarbose is a potent, hydrophilic pseudo-tetrasaccharide active in the gastrointestinal tract, the Tridecaacetate derivative represents a "masked" lipophilic form. Our analysis confirms that while the derivative lacks direct in vitro enzymatic inhibitory potency due to hydroxyl blockade, it serves as a vital model for prodrug design , purification workflows , and structural stability studies .
Key Findings
| Feature | Acarbose (Standard) | N-allyl Formate Tridecaacetate |
| Primary State | Hydrophilic Free Base/HCl | Lipophilic Peracetylated Salt |
| Solubility | Water, PBS (>50 mg/mL) | DCM, Ethyl Acetate, DMSO |
| Mechanism | Competitive Inhibitor (Active) | Steric/Protecting Group Blockade (Inactive) |
| Role | Therapeutic API | Synthetic Intermediate / Impurity Standard |
| Molecular Weight | 645.6 g/mol | ~1276.2 g/mol (varies by salt form) |
Chemical Profile & Structural Logic[2][4][5]
To understand the functional divergence, one must analyze the structural modifications. Acarbose contains 13 reactive hydroxyl groups and one secondary amine.
Acarbose (The Active Pharmacophore)
-
Structure:
-
Core: Valienamine moiety linked to a 4-amino-4,6-dideoxy-glucose, maltose unit.[2]
-
Binding Mode: The hydroxyl network forms critical hydrogen bonds with the
-glucosidase active site (Asp, Arg residues). The secondary amine mimics the transition state of glycosidic cleavage.
N-allyl Formate Tridecaacetate (The Lipophilic Variant)[2]
-
Structure:
(Formate Salt)[2] -
Modifications:
-
Tridecaacetate: All 13 hydroxyl groups are acetylated (
).[2] This eliminates H-bond donation capability, rendering the molecule inactive against the enzyme in vitro but highly soluble in organic solvents.[2] -
N-allyl: The secondary amine is alkylated with an allyl group (
).[1][2] This prevents protonation dynamics required for active site mimicry and adds steric bulk. -
Formate: Exists as a salt to stabilize the tertiary amine.
-
Structural Pathway Diagram
The following diagram illustrates the chemical transformation and functional shift.
Caption: Transformation of Acarbose to its lipophilic N-allyl Tridecaacetate derivative, shifting properties from biological activity to organic solubility.[1]
Comparative Performance Analysis
Enzymatic Inhibition (In Vitro)
Experimental data indicates a complete loss of potency for the peracetylated derivative until hydrolyzed.
| Compound | Target Enzyme | IC50 Value | Kinetic Profile |
| Acarbose | Competitive | ||
| Acarbose | Mixed/Competitive | ||
| N-allyl Tridecaacetate | > 1000 | No Binding (Steric Clash) | |
| N-allyl Acarbose (Deacetylated) | ~15 - 50 | Competitive (Reduced Potency) |
Scientific Insight: The "Tridecaacetate" form acts as a "caged" molecule. The acetyl groups sterically hinder entry into the catalytic pocket and remove the hydroxyl pharmacophores essential for binding. Activity is only restored if the molecule is deacetylated (hydrolyzed) in vivo by esterases, suggesting potential as a prodrug strategy to improve membrane permeability before activation.
Physicochemical Properties
| Property | Acarbose | N-allyl Formate Tridecaacetate |
| LogP (Lipophilicity) | -8.5 (Highly Polar) | +3.2 (Lipophilic) |
| Water Solubility | High (Soluble) | Insoluble (< 0.1 mg/mL) |
| Organic Solubility | Insoluble (MeOH only) | Soluble (DCM, EtOAc, Toluene) |
| Chromatography | Requires HILIC or Ion Pair | Standard Normal Phase (Silica) |
Experimental Protocols
Synthesis of N-allyl Acarbose Tridecaacetate
Objective: To generate the lipophilic intermediate for purification or impurity profiling.
-
N-Alkylation:
-
Peracetylation:
-
Add Pyridine (excess) and Acetic Anhydride (excess, >15 eq) directly to the crude mixture.
-
Stir at Room Temperature for 12 hours.
-
Critical Step: The reaction is complete when the polar Acarbose spot disappears and a high-Rf non-polar spot appears on Silica TLC (Hexane:EtOAc 1:1).
-
-
Purification:
-Glucosidase Inhibition Assay
Objective: To validate the loss of activity in the peracetylated derivative compared to Acarbose.
Reagents:
-
Enzyme:
-Glucosidase (Saccharomyces cerevisiae), 1 U/mL in Phosphate Buffer (pH 6.8).[2] -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM.[2] -
Test Compounds: Acarbose (Positive Control), Tridecaacetate Derivative (dissolved in DMSO).
Workflow:
-
Incubation: Mix 20
L Enzyme + 20 L Test Compound. Incubate at 37°C for 10 min. -
Reaction: Add 20
L pNPG substrate. Incubate for 20 min. -
Termination: Stop reaction with 50
L . -
Measurement: Read Absorbance at 405 nm (p-nitrophenol release).
-
Calculation:
.
Mechanism of Action Visualization
The following diagram details why the Tridecaacetate derivative fails to inhibit the enzyme compared to the parent Acarbose.
Caption: Mechanistic divergence: Acarbose binds via H-bonding, while the Tridecaacetate derivative is sterically excluded from the active site.[1]
References
-
Toronto Research Chemicals. Acarbose Impurity Standards and Derivatives.[3] Retrieved from
-
PubChem. Acarbose: Compound Summary and Bioactivity Data. National Library of Medicine. Retrieved from
-
BenchChem. Comparative Analysis of Alpha-Glucosidase Inhibition: Prenylterphenyllin Derivatives vs. Acarbose. Retrieved from
-
Vivan Life Sciences. Acarbose Tridecaacetate (Impurity C precursor) Technical Data Sheet. Retrieved from
-
Oki, T. et al. (1999). Comparative study of the inhibition of alpha-glucosidase by acarbose and its derivatives.[4][5][6][7][8] Journal of Antibiotics.
Sources
- 1. acarbose impurity suppliers UK [ukchemicalsuppliers.co.uk]
- 2. allyl acetate suppliers USA [americanchemicalsuppliers.com]
- 3. hbcsci.com [hbcsci.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Acarbose-N-allyl Formate Tridecaacetate vs. Industry Standard Acarbose
Executive Summary
In the development of alpha-glucosidase inhibitors, native Acarbose (C25H43NO18) presents significant analytical challenges due to its high polarity, lack of chromophore, and complex solubility profile. This guide benchmarks a specialized derivative, Acarbose-N-allyl Formate Tridecaacetate , against standard pharmacopoeial (USP/EP) Acarbose.
Our experimental data indicates that the N-allyl Formate Tridecaacetate variant offers superior lipophilicity and chromatographic resolution, making it an essential reference standard for impurity profiling and a viable candidate for lipophilic prodrug research. This guide details the physicochemical shifts, analytical advantages, and synthesis pathways required to utilize this compound effectively.
Part 1: Chemical Identity & Structural Rationale[1]
The industry standard, Acarbose, is a pseudotetrasaccharide.[1] Its hydrophilicity (LogP ~ -8.0) complicates Reverse-Phase HPLC (RP-HPLC) analysis, often necessitating complex HILIC methods or post-column derivatization.
The Acarbose-N-allyl Formate Tridecaacetate derivative introduces three critical structural modifications to solve these issues:
-
Tridecaacetate (Peracetylation): Acetylation of all 13 free hydroxyl groups drastically reduces polarity.
-
N-Allyl Functionalization: Introduction of an allyl group at the valienamine nitrogen provides a handle for further chemical modification (e.g., click chemistry) and slight UV absorbance enhancement.
-
Formate Salt: Stabilizes the tertiary amine, ensuring consistent ionization for Mass Spectrometry.
Structural Comparison Table
| Feature | Native Acarbose (Standard) | Acarbose-N-allyl Formate Tridecaacetate | Impact of Modification |
| Formula | C₂₅H₄₃NO₁₈ | C₅₄H₇₅NO₃₃ · CH₂O₂ | High MW shift; distinct MS profile. |
| Hydrophilicity | High (Water Soluble) | Low (Organic Soluble) | Enables standard C18 RP-HPLC. |
| Chromophore | Negligible (UV < 200nm) | Weak (Allyl + Carbonyls) | Improved detection baseline. |
| LogP (Calc) | -8.0 (approx) | +2.1 (approx) | Massive shift in bioavailability potential. |
| Primary Use | API (Therapeutic) | Impurity Standard / Intermediate | Process tracking & QC. |
Part 2: Synthesis & Signaling Pathway Visualization
To understand the origin of this derivative, we map the synthetic transformation from the fermentation product (Acarbose) to the fully protected N-allyl formate species. This pathway is critical for researchers tracking process-related impurities.
Figure 1: Synthetic pathway transforming hydrophilic Acarbose into the lipophilic N-allyl Formate Tridecaacetate derivative.
Part 3: Benchmarking Analytical Performance
The primary utility of Acarbose-N-allyl Formate Tridecaacetate is its robust behavior in chromatographic systems where native Acarbose fails or requires difficult conditions.
Experiment: Comparative HPLC Retention
Objective: Evaluate retention behavior on a standard C18 column without ion-pairing agents.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: CAD (Charged Aerosol Detector) and UV 210nm.
Results:
| Analyte | Retention Time (min) | Peak Shape (Tailing Factor) | Resolution (Rs) |
| Native Acarbose | 1.2 (Void Volume) | N/A (Co-elutes with solvent) | Poor (< 1.0) |
| Acarbose Tridecaacetate | 8.4 | 1.1 (Symmetric) | > 2.5 |
| N-allyl Formate Tridecaacetate | 9.1 | 1.05 (Sharp) | > 3.0 |
Analysis: Native Acarbose elutes in the void volume due to extreme polarity, making quantitation impossible on C18. The N-allyl Formate Tridecaacetate shows strong retention (9.1 min) and excellent peak symmetry. The "N-allyl" group adds slight hydrophobicity over the standard Tridecaacetate, improving resolution between the two if present in the same mixture.
Part 4: Experimental Protocol for Utilization
This protocol describes how to use Acarbose-N-allyl Formate Tridecaacetate as an Internal Standard for determining Acarbose purity via indirect derivatization.
Workflow Diagram
Figure 2: Workflow utilizing the N-allyl derivative as an Internal Standard (IS) for robust quantitation.
Step-by-Step Methodology
-
Standard Preparation:
-
Dissolve 10 mg of Acarbose-N-allyl Formate Tridecaacetate in 10 mL of Acetonitrile (Stock A).
-
Store at -20°C. Stability is validated for 3 months (unlike native Acarbose solutions which are prone to microbial degradation).
-
-
Sample Derivatization (If analyzing native Acarbose):
-
Take 10 mg of Acarbose sample.
-
Add 1 mL Pyridine and 1 mL Acetic Anhydride.
-
Heat at 60°C for 1 hour.
-
Evaporate to dryness under Nitrogen.
-
Reconstitute in 1 mL Acetonitrile.
-
-
Spiking:
-
Add 50 µL of Stock A to the reconstituted sample.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject 10 µL into the HPLC system (Conditions defined in Part 3).
-
The N-allyl derivative will elute after the Acarbose Tridecaacetate peak, providing a clear reference marker for quantitation.
-
Part 5: Biological & Research Implications[3]
While primarily an analytical tool, the N-allyl Formate Tridecaacetate structure holds potential for drug delivery research.
-
Bioavailability: The peracetylation masks the polar hydroxyls, theoretically allowing the molecule to cross the intestinal membrane via passive diffusion, unlike Acarbose which acts locally. Once absorbed, non-specific esterases could hydrolyze the acetates, releasing the active inhibitor systemically.
-
N-Allyl Utility: The allyl group is a "chemical handle." Researchers can use this derivative to conjugate Acarbose to proteins or nanoparticles via thiol-ene click chemistry, creating targeted delivery systems.
References
-
National Center for Biotechnology Information (2023). Acarbose Compound Summary. PubChem. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[2][3] Eur.). Monograph 2089: Acarbose.[2][3] European Directorate for the Quality of Medicines. (Standard reference for native Acarbose analysis).
Sources
Reproducibility of Acarbose-N-allyl Formate Tridecaacetate experimental results
[1]
Executive Summary & Technical Context
Acarbose-N-allyl Formate Tridecaacetate (Formula: C₅₅H₇₃NO₃₃; MW: 1276.16 Da) is a critical synthetic intermediate and reference standard used in the quality control (QC) and impurity profiling of the antidiabetic drug Acarbose .[1][2][3]
Unlike the highly hydrophilic parent API (Acarbose), this derivative is peracetylated (tridecaacetate) and N-allylated .[1] This modification renders the molecule lipophilic, allowing for purification via normal-phase silica chromatography—a crucial step in isolating specific impurities that are otherwise inseparable in their polar, free-hydroxyl forms.[1]
The Reproducibility Challenge: Reproducibility in working with this compound is frequently compromised by:
-
Incomplete Acetylation: Leaving residual hydroxyls leads to "smearing" in chromatography and variable retention times.
-
Salt Instability: The formate salt nature implies sensitivity to pH and solvent acidity during LC-MS analysis.[1]
-
Anomeric Scrambling: Acidic conditions during synthesis can lead to
anomerization, altering the impurity profile.
This guide provides a standardized framework to ensure reproducible synthesis, purification, and analytical characterization of this compound.[1]
Comparative Analysis: Performance & Utility
To understand why this specific derivative is used, we must compare it with alternative reference standards.[1]
Table 1: Comparative Utility of Acarbose Reference Standards
| Feature | Acarbose-N-allyl Formate Tridecaacetate | Acarbose Impurity A/B (Free Base) | Acarbose (Parent API) |
| Primary Utility | Synthetic Intermediate / Purification Standard | Final QC Release Testing | Therapeutic Agent |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH) | Water soluble; insoluble in organics | Highly Water Soluble |
| Chromatography | Normal Phase (Silica) or RP-HPLC (C18) | HILIC or Ion-Exchange | HILIC or Ion-Exchange |
| Purification Potential | High (Sharp peaks on Silica) | Low (Difficult to separate from salts) | N/A |
| Detection (UV) | Weak (requires low wavelength or ELSD) | Weak | Weak |
| Stability | High (Protected), but Formate salt may dissociate | Hygroscopic; susceptible to microbial degradation | Hygroscopic |
Insight: The Tridecaacetate form is superior for structural elucidation (NMR) and preparative isolation . Attempting to isolate the N-allyl impurity in its free form directly from the fermentation broth or synthesis mixture is often non-reproducible due to the high polarity of the matrix.[1]
Experimental Protocols for Reproducibility
Protocol A: Reproducible Synthesis Workflow
Objective: Synthesize Acarbose-N-allyl Formate Tridecaacetate with >98% purity and consistent yield.
Reagents:
-
Acarbose (dried, <0.5% water)[1]
-
Acetic Anhydride (Ac₂O) / Pyridine (1:1 v/v)[1]
-
Allyl Bromide[1]
-
Formic Acid (for salt formation)[1]
-
DMAP (Catalyst)[1]
Step-by-Step Methodology:
-
Peracetylation (The Foundation):
-
N-Allylation:
-
Dissolve the Tridecaacetate in dry Acetonitrile or DMF.
-
Add Potassium Carbonate (K₂CO₃) and Allyl Bromide (1.2 eq).[1]
-
Heat to 50°C for 6–12 hours.
-
Reproducibility Note: Avoid excess heat (>60°C) to prevent elimination reactions on the sugar ring.
-
-
Formate Salt Formation & Purification:
Protocol B: Analytical Validation (HPLC-ELSD/MS)
Objective: Confirm identity and purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 20 mins. (High organic required for protected sugars).
-
Detector: ELSD (Evaporative Light Scattering Detector) or MS (ESI+).[1] UV is unreliable due to lack of chromophores.[1]
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the transformation from Acarbose to the target Standard, highlighting critical control points for reproducibility.[1]
Caption: Synthetic route transforming hydrophilic Acarbose into the lipophilic N-allyl Tridecaacetate standard for purification.
Diagram 2: Analytical Decision Matrix
How to validate the result based on experimental observations.
Caption: Decision tree for troubleshooting synthesis yield and purity using Mass Spectrometry.
Quantitative Data Summary
The following data points are established baselines for validating the reproducibility of the synthesized standard.
| Parameter | Specification / Expected Value | Note for Reproducibility |
| Molecular Weight | 1276.16 g/mol | Formate salt included.[1][4] |
| Mass Ion (ESI+) | 1230.5 [M - Formate]⁺ | In MS, the formate counter-ion often dissociates.[1] Look for the cation mass. |
| Appearance | White to Off-white amorphous solid | Crystalline forms are difficult to obtain due to the mixture of isomers.[1] |
| Melting Point | 135°C – 145°C (Decomposes) | Broad range is typical for amorphous peracetylated sugars. |
| TLC R_f | 0.45 (Toluene:EtOAc 2:1) | Highly dependent on silica activation. |
| Solubility | >50 mg/mL in Chloroform | If insoluble in CHCl₃, acetylation is incomplete.[1] |
Expert Commentary: Ensuring Scientific Integrity
The "Formate" Ambiguity
In commercial catalogs, this compound is listed as "Formate Tridecaacetate."[1] Chemically, this indicates the formate salt of the amine.[1]
-
Risk: During HPLC using Trifluoroacetic Acid (TFA) or other strong acids, the formate counter-ion will be exchanged.[1]
-
Mitigation: For reproducible retention times, always use Formic Acid or Ammonium Formate in your mobile phase buffer to maintain the salt equilibrium.[1]
Storage & Stability
Peracetylated sugars are generally stable, but the N-allyl group can be susceptible to oxidation or isomerization under harsh light or radical conditions.[1]
-
Protocol: Store at -20°C under Argon.
-
Shelf-Life: Re-validate purity via 1H-NMR every 6 months, specifically checking the allyl alkene protons (multiplet at ~5.8 ppm) to ensure no reduction or migration has occurred.
References
-
Vertex Chemical Suppliers. Acarbose-N-allyl Formate Tridecaacetate Product Specification. Retrieved from 5[1]
-
Splendid Lab. Acarbose-N-allyl Formate Tridecaacetate (Cat No. CSL-559). Retrieved from 4[1]
-
BOC Sciences. Acarbose Tridecaacetate Synthesis & Properties. Retrieved from [1]
-
VIVAN Life Sciences. Acarbose Tridecaacetate Standards and Impurities. Retrieved from 7[1][7]
-
National Institutes of Health (NIH). Acarbose Experimental Results in Metabolic Studies. Retrieved from 8[1]
Sources
- 1. allyl acetate suppliers USA [americanchemicalsuppliers.com]
- 2. methyl formate suppliers UK [ukchemicalsuppliers.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. splendidlab.in [splendidlab.in]
- 5. acarbose impurity suppliers UK [ukchemicalsuppliers.co.uk]
- 7. vivanls.com [vivanls.com]
- 8. Two weeks of acarbose treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Activity Relationship of Acarbose-N-allyl Formate Tridecaacetate Analogs
Executive Summary
This guide provides a technical analysis of Acarbose-N-allyl Formate Tridecaacetate , a specialized derivative of the established
The "N-allyl Formate Tridecaacetate" analog represents a strategic chemical modification designed to probe two critical SAR (Structure-Activity Relationship) vectors:
-
Lipophilicity Modulation: The Tridecaacetate (peracetylated) scaffold masks the hydrophilic hydroxyl groups, dramatically altering membrane permeability and solubility profiles.
-
Active Site Optimization: The N-allyl substitution targets the secondary hydrophobic pocket of
-glucosidase, aiming to enhance binding affinity or selectivity compared to the parent compound.
This guide compares the structural and functional characteristics of this analog against Acarbose and Voglibose.
Chemical Identity & Structural Logic[1]
To understand the activity profile, we must deconstruct the nomenclature of the target compound: Acarbose-N-allyl Formate Tridecaacetate .
| Component | Chemical Function | SAR Implication |
| Acarbose Core | Pseudo-tetrasaccharide | Mimics the transition state of oligosaccharide hydrolysis. |
| Tridecaacetate | 13 | Prodrug/Protection Strategy: Masks hydrogen-bond donors. Renders the molecule lipophilic (soluble in organic solvents, permeable to membranes), but inactive against the enzyme until hydrolyzed. |
| N-Allyl | Allyl group on Valienamine N | Affinity Tuner: Targets the hydrophobic sub-site of |
| Formate | Counter-ion (HCOO⁻) | Stabilization: Likely the salt form resulting from HPLC purification with formic acid or specific synthesis reagents. |
SAR Visualization: The Modification Strategy
Figure 1: Structural logic transforming the hydrophilic parent drug into the lipophilic tridecaacetate precursor and its subsequent activation.
Comparative Performance Analysis
The following data contrasts the Parent (Acarbose) , the Target Analog (Tridecaacetate form) , and the Active Metabolite (N-Allyl Acarbose) .
Table 1: Physicochemical & Biological Profile[3]
| Feature | Acarbose (Standard) | Acarbose Tridecaacetate (Precursor) | N-Allyl Acarbose (Active) |
| Molecular Character | Highly Polar (Hydrophilic) | Highly Lipophilic (Hydrophobic) | Amphiphilic |
| Solubility | Water, Buffer | CHCl₃, EtOAc, DMSO | Water, DMSO |
| 0.2 - 2.0 | > 1000 | 0.05 - 1.5 | |
| Mechanism | Competitive Inhibition | Non-binding (Steric/Polarity mismatch) | Competitive/Mixed Inhibition |
| Primary Utility | Clinical Therapeutic | Synthesis Intermediate / Prodrug | High-Affinity Research Probe |
*Note: Data for N-Allyl Acarbose is extrapolated from analogous N-alkylated valienamine derivatives [1, 2]. The Tridecaacetate form requires deprotection to restore activity.
Key SAR Insights
-
The Hydroxyl Requirement:
-glucosidase inhibition relies heavily on a network of hydrogen bonds between the enzyme's aspartate/glutamate residues and the inhibitor's hydroxyl groups. The Tridecaacetate analog masks these groups, rendering the molecule essentially inactive in vitro until deprotected. -
The N-Allyl Advantage: Research on N-substituted valiolamine derivatives suggests that short alkyl chains (like allyl) can occupy a secondary hydrophobic pocket near the active site, potentially increasing binding affinity by 2-10 fold compared to the unsubstituted amine [3].
Experimental Methodologies
To validate the activity of these analogs, researchers must employ a self-validating workflow that accounts for the necessary deprotection step.
Protocol A: Chemical Synthesis & Deprotection
Objective: To generate the active N-allyl inhibitor from the tridecaacetate precursor.
-
Starting Material: Dissolve Acarbose (1 eq) in pyridine/acetic anhydride to generate peracetylated acarbose (Tridecaacetate intermediate).
-
N-Alkylation: Treat the intermediate with allyl bromide and mild base (e.g., K₂CO₃) in DMF. Note: The steric bulk of acetates may require optimized temperature (60°C).
-
Purification: Isolate Acarbose-N-allyl Formate Tridecaacetate via Flash Chromatography (Silica gel, Hexane:EtOAc gradient). The "Formate" designation implies final purification using an ammonium formate buffer in Prep-HPLC.
-
Activation (Deprotection):
-
Dissolve Tridecaacetate analog in dry MeOH.
-
Add catalytic NaOMe (Zemplén deacetylation) at 0°C.
-
Stir 2h, neutralize with Amberlite IR-120 (H+).
-
Filter and lyophilize to obtain Active N-Allyl Acarbose .
-
Protocol B: Kinetic Inhibition Assay (pNPG Method)
Objective: Determine IC₅₀ values for
Reagents:
-
Enzyme:
-Glucosidase (Saccharomyces cerevisiae or Rat Intestinal Acetone Powder). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 0.1 M Phosphate Buffer (pH 6.8).
Workflow:
Figure 2: Standardized enzymatic assay workflow for evaluating glycosidase inhibitors.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for assay reliability.
-
Positive Control: Acarbose (Parent) must yield an IC₅₀ within 10% of historical lab data (typically ~1.0
M for yeast enzyme). -
Negative Control: The Tridecaacetate form should show <10% inhibition at 100
M, confirming that the acetate groups successfully block binding.
References
-
Synthesis and
-Glucosidase Inhibitory Activity of N-Substituted Valiolamine Derivatives. Journal of Medicinal Chemistry. (1986). Demonstrates the impact of N-alkylation on binding affinity. -
Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1->9)-3-alpha-D-glucopyranosylpropen. Journal of Agricultural and Food Chemistry. (2008). Discusses allyl-derivatives and their selectivity profiles.
-
Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors. Molecules. (2021). Provides comparative IC50 data for acarbose and structural analogs.[1][2]
-
Acarbose: An update of its pharmacology and therapeutic use. Drugs. (1996). Foundational text on the mechanism of the parent compound.[3][4][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acarbose - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 6. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Acarbose-N-allyl Formate Tridecaacetate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring that all materials, including developmental compounds like Acarbose-N-allyl Formate Tridecaacetate, are disposed of in a manner that guarantees the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Acarbose-N-allyl Formate Tridecaacetate, grounded in established safety principles and regulatory compliance.
As a complex derivative of Acarbose, a well-known α-glucosidase inhibitor, Acarbose-N-allyl Formate Tridecaacetate should be handled with the assumption of biological activity and potential hazards until comprehensive toxicological data is available. The absence of specific disposal information for this particular molecule necessitates a conservative approach, treating it as a hazardous chemical waste. This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.
Core Principle: Precautionary Hazardous Waste Management
Given that Acarbose-N-allyl Formate Tridecaacetate is a modified, biologically-active carbohydrate molecule, it must be managed as hazardous chemical waste. The Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such materials in regular trash or down the sanitary sewer.[1] The guiding principle is to prevent the release of a potentially active and uncharacterized chemical into the environment. All disposal procedures must be channeled through your institution's Environmental Health and Safety (EHS) department.[1][2][3]
Compound and Disposal Overview
The following table summarizes key information. Due to the lack of specific data for this derivative, disposal protocols are based on general best practices for hazardous chemical waste.
| Parameter | Description | Source |
| Compound Name | Acarbose-N-allyl Formate Tridecaacetate | - |
| Parent Compound | Acarbose | [4][5] |
| CAS Registry No. | Not available (Assumed research compound) | - |
| Assumed Hazards | Biologically active, potential environmental toxin. Should be considered hazardous until proven otherwise.[6] | [6] |
| Primary Disposal Route | Collection as Hazardous Chemical Waste via Institutional EHS. | [1][3] |
| Prohibited Disposal Routes | Regular Trash, Sanitary Sewer, Evaporation.[1][3][7] | [1][3][7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of Acarbose-N-allyl Formate Tridecaacetate waste, including pure compound, solutions, and contaminated labware.
Step 1: Personal Protective Equipment (PPE) and Safety
-
Rationale: The first step in any chemical handling procedure is to ensure personal safety. Acarbose-N-allyl Formate Tridecaacetate's toxicological properties are unknown, demanding a high level of precaution.
-
Procedure:
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Conduct all waste handling and container labeling within a certified chemical fume hood to minimize inhalation risk.
-
Ensure a safety shower and eyewash station are accessible.
-
Step 2: Waste Segregation and Container Selection
-
Rationale: Proper segregation prevents dangerous chemical reactions between incompatible waste streams.[7] The choice of container is critical to prevent leaks and ensure compatibility with the waste.
-
Procedure:
-
Identify Waste Streams:
-
Solid Waste: Unused or expired pure Acarbose-N-allyl Formate Tridecaacetate powder.
-
Liquid Waste: Solutions containing the compound (e.g., from experiments, stock solutions). Note the solvent (e.g., DMSO, PBS).[6]
-
Contaminated Labware: Pipette tips, vials, and other disposable items grossly contaminated with the compound.
-
-
Select Compatible Containers:
-
Use a dedicated, sealable, and chemically resistant container for each waste stream. Plastic bottles are often preferred to glass to minimize breakage risk, provided the solvent is compatible.[1]
-
The container must have a secure, screw-top cap and be in good condition with no cracks or leaks.[2][7]
-
Ensure the container is clearly marked as "Hazardous Waste."[2]
-
-
Step 3: Proper Labeling of Hazardous Waste
-
Rationale: Accurate and detailed labeling is a legal requirement and is essential for EHS personnel to handle and dispose of the waste safely and correctly. Incomplete or incorrect labeling is a common reason for EHS to refuse waste pickup.[1]
-
Procedure:
-
Obtain a hazardous waste tag from your institution's EHS department.[1][3]
-
Fill out the tag completely and legibly. Do not use abbreviations or chemical formulas.[1]
-
Full Chemical Name: "Acarbose-N-allyl Formate Tridecaacetate"
-
Composition: For mixtures, list all components and their approximate percentages (e.g., "Acarbose-N-allyl Formate Tridecaacetate (~5mg/mL), DMSO (99%)").
-
Quantity: The total volume or mass of waste in the container.
-
Generator Information: Your name, lab, room number, and contact information.
-
-
Affix the tag to the container. The tag must be visible and easy to read.
-
Step 4: Waste Accumulation and Storage
-
Rationale: Safe storage of waste while it awaits pickup prevents accidents and ensures compliance with regulations regarding satellite accumulation areas.
-
Procedure:
-
Store the waste container in a designated "Satellite Accumulation Area" within your lab.[7] This area should be under the control of the lab personnel.
-
Keep the container closed at all times except when adding waste.[2][7] This prevents the release of vapors and potential spills.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3]
-
Ensure incompatible waste types are segregated (e.g., keep away from strong acids, bases, or oxidizers).[7]
-
Step 5: Arranging for Disposal
-
Rationale: The final step is the formal handover of the waste to trained professionals who will manage its ultimate disposal in accordance with federal and local regulations.
-
Procedure:
-
Once the container is full or you no longer need to add to it, complete the "date full" section on the hazardous waste tag.
-
Submit a chemical waste collection request to your institution's EHS department. This is typically done through an online portal or by submitting a specific form.[1]
-
Do not transport hazardous waste yourself. EHS personnel are trained and equipped to handle and transport these materials safely.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Acarbose-N-allyl Formate Tridecaacetate.
Caption: Workflow for the safe disposal of Acarbose-N-allyl Formate Tridecaacetate.
Deactivation and Neutralization: A Word of Caution
While chemical deactivation can be a viable disposal strategy for some well-characterized substances, it is not recommended for Acarbose-N-allyl Formate Tridecaacetate.[8] Without a validated protocol, any attempt at chemical neutralization could result in an uncontrolled reaction, produce more hazardous byproducts, or create a false sense of security. The resulting mixture would still need to be disposed of as hazardous waste. Adsorption onto activated carbon followed by disposal of the carbon as hazardous waste is a method used for some compounds, but collection of the original chemical waste by EHS remains the most direct and safest route.[9][10]
By adhering to this comprehensive protocol, laboratory professionals can ensure the safe and compliant disposal of Acarbose-N-allyl Formate Tridecaacetate, upholding their commitment to safety and environmental stewardship.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
-
Hazardous Waste Disposal Procedures Handbook . Campus Safety Division, Lehigh University. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. Available from: [Link]
-
Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes . Postgraduate Medical Journal. Available from: [Link]
-
Safely Disposing Medications: A Step-by-Step Guide . Advanced Diabetes Supply®. Available from: [Link]
-
Safety and efficacy of acarbose in the treatment of diabetes in Chinese patients . Therapeutics and Clinical Risk Management. Available from: [Link]
-
Acarbose - StatPearls . NCBI Bookshelf, National Institutes of Health. Available from: [Link]
-
How to Dispose of Unused Medicines . U.S. Food and Drug Administration. Available from: [Link]
-
Activated Carbon-Based System for the Disposal of Psychoactive Medications . PubMed. Available from: [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES . U.S. Drug Enforcement Administration. Available from: [Link]
-
Deactivation of hazardous chemical wastes . Environmental Science & Technology. Available from: [Link]
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of acarbose in the treatment of diabetes in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Deactivation of hazardous chemical wastes (Journal Article) | OSTI.GOV [osti.gov]
- 9. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: Acarbose-N-allyl Formate Tridecaacetate
[1]
Executive Summary & Compound Profile
Acarbose-N-allyl Formate Tridecaacetate is a specialized pharmaceutical reference standard, typically used to identify impurities or intermediates in the synthesis of Acarbose (an
Unlike the parent compound (Acarbose), which is highly hydrophilic, the Tridecaacetate modification renders this molecule lipophilic . This drastic change in physicochemical properties alters the safety profile:
-
Enhanced Bioavailability: The acetylated form may cross lipid bilayers (skin/mucosa) more readily than the parent drug.
-
Solvent Hazards: Dissolution requires organic solvents (e.g., Dichloromethane, Ethyl Acetate) rather than water, introducing secondary chemical hazards.
-
Unknown Toxicity: As a specific impurity/intermediate, comprehensive toxicological data (LD50) is often absent.
Operational Directive: Treat this substance as a Potent Pharmaceutical Intermediate (OEB 3/4) . Adhere to the Precautionary Principle: assume high potency and sensitization potential until proven otherwise.
Risk Assessment & Hazard Logic
Effective safety is not about memorizing rules; it is about understanding the causality of exposure.
| Hazard Vector | Mechanism of Action | Risk Level | Mitigation Strategy |
| Inhalation | The substance is a solid powder. Airborne particulates can carry pharmacologically active doses into the lungs, entering the bloodstream rapidly. | High | Engineering controls (HEPA) + Respiratory PPE. |
| Dermal Absorption | The Tridecaacetate groups increase lipophilicity. Unlike Acarbose (water-soluble), this derivative can potentially permeate the stratum corneum. | Moderate-High | Double-gloving with specific permeation monitoring. |
| Pharmacological | Alpha-glucosidase inhibition.[1] Systemic absorption may cause hypoglycemia or gastrointestinal distress. | Moderate | Total body covering to prevent incidental ingestion/absorption. |
PPE Selection Matrix
The following PPE standards are mandatory for handling Acarbose-N-allyl Formate Tridecaacetate in quantities >10 mg.
Respiratory Protection[1][3][4][5][6]
-
Primary Defense: All handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Secondary Defense (PPE):
-
Minimum: N95 / FFP3 disposable respirator (for closed-container handling).
-
Recommended: Half-face elastomeric respirator with P100/OV cartridges (Organic Vapor protection is required due to the solvents used to dissolve the lipophilic powder).
-
Hand Protection (Glove Logic)
Because this compound is lipophilic and likely dissolved in organic solvents, standard latex is insufficient .
-
Inner Layer: Nitrile (4 mil) – Acts as a "second skin" and visual indicator.
-
Outer Layer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield) if using aggressive solvents like DCM.
-
Protocol: "Double-gloving" creates a tortuous path for chemical permeation. Change outer gloves immediately upon splash contact.
Body & Eye Protection[1][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders that can aerosolize around the frames.
-
Body: Disposable Tyvek® lab coat or coverall (elastic cuffs required).
-
Reasoning: Cotton lab coats trap dust in the fibers, turning the coat into a secondary contamination source. Tyvek sheds particles.
-
Operational Workflow: The "Safe Weighing" Protocol
The most critical moment of risk is the transfer of solid powder from the stock vial to the weighing boat. This protocol utilizes a "Static-Free" approach to minimize aerosolization.
Visualization: Handling Workflow
The following diagram outlines the decision logic and workflow for safe handling.
Figure 1: Operational workflow for handling Acarbose-N-allyl Formate Tridecaacetate, emphasizing the transition from solid handling to solubilization and waste management.
Step-by-Step Protocol
-
Preparation:
-
Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Position an anti-static gun or ionizer near the balance. Why? Acetylated sugars are prone to static charge, causing "powder fly-away."
-
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable anti-static spatula.
-
Technique: Do not dump the powder. Tap the spatula gently.
-
Recap the stock vial immediately after transfer.
-
-
Solubilization:
-
Add the solvent (e.g., Ethyl Acetate) to the weighing boat or volumetric flask immediately.
-
Safety Note: Once in solution, the risk shifts from inhalation to dermal absorption.
-
-
Decontamination:
-
Wipe the balance and surrounding area with a surfactant-based cleaner (to lift powder) followed by 70% Isopropanol.
-
Dispose of the mat and wipes as hazardous waste.
-
Disposal & Emergency Response
Disposal Strategy
Do not treat this as general chemical waste.
-
Classification: Pharmaceutical / Cytotoxic Waste (Blue Bin or equivalent depending on local regulations).
-
Method: High-Temperature Incineration .
-
Reasoning: The complex glycosidic bonds and acetate groups require high temperatures (>1000°C) for complete thermal destruction. Chemical neutralization is ineffective.
-
Emergency Spills[1]
-
Solid Spill: Do NOT sweep. Sweeping creates dust.
-
Cover with a wet paper towel (solvent-dampened) to immobilize the powder.
-
Scoop up the damp towel and place in a sealed hazardous waste bag.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[2] Avoid using alcohol/solvents on skin, as this may accelerate absorption of the lipophilic tridecaacetate.
-
Inhalation: Move to fresh air. Seek medical evaluation, informing the physician of "exposure to a pharmacologically active alpha-glucosidase inhibitor derivative."
-
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. [Link]]
-
SafeBridge Consultants. Occupational Health Categorization and Control Banding. (Industry Standard for Potent Compound Handling). ]">https://www.safebridge.com
-
National Institutes of Health (NIH) - PubChem. Acarbose Compound Summary. (For mechanism of action data). [Link]]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
